Chemical properties and molecular weight of CAS 135207-10-2
An examination of available data reveals that CAS number 135207-10-2 is associated with limited and conflicting public information, precluding the creation of a comprehensive technical guide at this time. This guide will...
Author: BenchChem Technical Support Team. Date: March 2026
An examination of available data reveals that CAS number 135207-10-2 is associated with limited and conflicting public information, precluding the creation of a comprehensive technical guide at this time. This guide will instead detail the publicly accessible information and highlight the current knowledge gaps for this particular chemical entity.
Initial Identification and Challenges
A Safety Data Sheet (SDS) from a major chemical supplier is available for a product associated with CAS 135207-10-2. While this document provides some physical and safety data, it does not explicitly state the chemical name or IUPAC (International Union of Pure and Applied Chemistry) name, which is a critical piece of information for any in-depth chemical analysis.
Physicochemical Properties
The available Safety Data Sheet provides the following preliminary physical and chemical properties for the substance linked to CAS 135207-10-2. It is crucial to note that without a confirmed chemical identity, these properties should be considered with caution.
Property
Value
Source
Appearance
Liquid
Sigma-Aldrich SDS
Color
Light yellow
Sigma-Aldrich SDS
Boiling Point
42 - 44 °C (108 - 111 °F)
Sigma-Aldrich SDS
Melting Point
-141 °C (-222 °F)
Sigma-Aldrich SDS
Flammability
Highly flammable liquid and vapor
Sigma-Aldrich SDS
Table 1: Reported Physicochemical Properties for CAS 135207-10-2.
Molecular Weight and Structure
Due to the absence of a confirmed chemical name and formula, the molecular weight for CAS 135207-10-2 cannot be determined. Similarly, a molecular structure diagram cannot be generated without this fundamental information. The inability to ascertain the molecular structure is a primary obstacle to understanding the chemical's reactivity, potential applications, and biological interactions.
Experimental Protocols and Further Research
Given the current informational deficit, no established experimental protocols can be provided. For researchers and drug development professionals interested in this CAS number, the initial and most critical step would be to definitively identify the chemical substance. This could potentially be achieved through:
Direct communication with the supplier: Requesting the specific chemical name and structure associated with their product labeled with CAS 135207-10-2.
Analytical characterization: If a sample is available, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy would be essential to elucidate the molecular structure.
Below is a conceptual workflow for the chemical identification process.
Figure 1: A conceptual workflow for identifying an unknown chemical substance associated with a CAS number.
Conclusion and Recommendations
In its current state, the body of public knowledge surrounding CAS 135207-10-2 is insufficient to provide an in-depth technical guide. The primary impediment is the lack of a confirmed chemical name and structure. Professionals in research and drug development are advised to prioritize the definitive identification of this substance before proceeding with any experimental work or assuming its properties based on the limited available data. The information presented in this document is based on a single available Safety Data Sheet and should be treated as preliminary until the chemical's identity is unequivocally established.
Exploratory
Preliminary Investigation of 4-(Chloromethyl)-2-cyclopropylthiazole as a Heterocyclic Building Block: Synthesis, Mechanisms, and Applications in Drug Discovery
Executive Summary The compound 4-(chloromethyl)-2-cyclopropyl-1,3-thiazole has emerged as a highly privileged heterocyclic building block in modern medicinal chemistry. By combining the rigid, lipophilic character of a c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 4-(chloromethyl)-2-cyclopropyl-1,3-thiazole has emerged as a highly privileged heterocyclic building block in modern medicinal chemistry. By combining the rigid, lipophilic character of a cyclopropyl group with the electrophilic versatility of a chloromethyl moiety, this intermediate facilitates the rapid assembly of complex pharmacophores. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and downstream applications—ranging from NMDA receptor positive allosteric modulators (PAMs) to monoamine transporter inhibitors.
Physicochemical Profiling & Structural Causality
Understanding the structural causality of this building block is critical for rational drug design. The thiazole core acts as a bioisostere for phenyl or pyridyl rings, offering a hydrogen bond acceptor (nitrogen) while maintaining aromaticity. The substitution pattern is highly deliberate:
2-Cyclopropyl Group: Unlike flexible aliphatic chains (e.g., isopropyl or butyl), the cyclopropyl ring introduces geometric rigidity and ring strain. This restricts the conformational space of the final drug molecule, often reducing entropic penalties upon target binding. Furthermore, it enhances metabolic stability against cytochrome P450-mediated oxidation compared to linear alkyl groups.
4-Chloromethyl Group: The chloromethyl group is a highly reactive electrophile, primed for
SN2
displacement by nucleophilic amines, thiols, or alcohols.
Facilitates accurate weighing and hygroscopic control during benchwork.
Synthetic Workflow: The Hantzsch Thiazole Assembly
The most robust method for synthesizing 4-(chloromethyl)-2-cyclopropylthiazole is the Hantzsch thiazole synthesis. This convergent approach utilizes cyclopropanecarbothioamide and 1,3-dichloroacetone.
Causality of Experimental Choices:
1,3-dichloroacetone is chosen over 1-chloro-3-hydroxyacetone because the symmetric dichloro-substitution ensures that regardless of which carbon is initially attacked by the thioamide sulfur, the subsequent cyclization yields the desired chloromethyl product. The reaction is run in a polar protic solvent (e.g., ethanol) to stabilize the polar transition states during cyclization.
Step-by-Step Protocol (Self-Validating System):
Initiation: Dissolve 1.0 equivalent of cyclopropanecarbothioamide in anhydrous ethanol.
Electrophile Addition: Add 1.05 equivalents of 1,3-dichloroacetone dropwise at 0°C. Causality: Dropwise addition controls the exothermic nature of the initial thioimidate formation, preventing thermal degradation of the dichloroacetone.
Cyclization: Reflux the mixture at 80°C for 4 hours.
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the thioamide spot (visualized via UV 254 nm and iodine stain) confirms primary conversion.
Validation Checkpoint 2 (LC-MS): Aliquot 10 µL, dilute in MeCN, and analyze. Confirm the presence of the target mass (
m/z
174 [M+H]
+
for the free base).
Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO
3
, and extract with dichloromethane.
Salt Formation (Critical for Stability): Treat the organic layer with 1M HCl in ether to precipitate the hydrochloride salt. Causality: The free base is prone to polymerization; the HCl salt is indefinitely stable at room temperature under an inert atmosphere ([3]).
Fig 1. Hantzsch synthesis mechanism for 4-(chloromethyl)-2-cyclopropylthiazole.
Downstream Applications in Drug Design
The utility of the 2-cyclopropylthiazol-4-ylmethyl moiety is demonstrated across multiple therapeutic domains:
Modafinil Analogues (Monoamine Transporter Inhibitors): Researchers have utilized this building block to synthesize novel dopamine transporter (DAT) inhibitors. By reacting the chloromethyl group with thioacetic acid and subsequently coupling it with benzhydryl derivatives, highly potent modafinil analogues are generated. The methyl and cyclopropyl substitutions on the thiazole ring significantly modulate binding affinity at the DAT ([4]).
NMDA Receptor Positive Allosteric Modulators (PAMs): In the development of rapid-acting antidepressants, the 2-cyclopropylthiazole motif is N-alkylated onto piperazine or piperidine cores. The cyclopropyl group engages in critical hydrophobic interactions within the allosteric binding site of the GluN2A subunit, enhancing the receptor's sensitivity to endogenous glutamate ([5]).
Tie-2 Activators: Formulations targeting vascular stability utilize this building block to construct HPTP
β
inhibitors. The thiazole nitrogen acts as a crucial hydrogen bond acceptor in the enzyme's active site ([6]).
Fig 2. Divergent downstream applications of the cyclopropylthiazole building block.
Protocol: N-Alkylation for Piperazine-Based Scaffolds
To construct NMDA PAMs or similar neuroactive compounds, the chloromethyl group is typically reacted with a secondary amine (e.g., a substituted piperazine).
Step-by-Step Methodology:
Preparation: Suspend 1.0 eq of 4-(chloromethyl)-2-cyclopropylthiazole hydrochloride in anhydrous N,N-dimethylformamide (DMF).
Base Addition: Add 3.0 eq of anhydrous potassium carbonate (K
2
CO
3
). Causality: A mild, insoluble inorganic base is preferred over organic bases (like triethylamine) to minimize base-catalyzed degradation of the chloromethyl starting material and to efficiently scavenge the HCl generated during the
SN2
reaction.
Nucleophile Introduction: Add 1.1 eq of the target piperazine derivative.
Reaction: Stir at 60°C for 12 hours under a nitrogen atmosphere.
Validation Checkpoint (Ninhydrin Test): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The disappearance of the secondary amine (which stains pink/purple) indicates reaction completion.
Workup: Quench with ice water to precipitate the product or extract with ethyl acetate. Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF.
Conclusion
The 4-(chloromethyl)-2-cyclopropylthiazole building block represents a masterclass in rational fragment design. Its precise balance of reactivity, steric constraint, and lipophilicity makes it an indispensable tool for medicinal chemists aiming to optimize pharmacokinetic and pharmacodynamic profiles in novel therapeutics.
References
4-(chloromethyl)-2-cyclopropyl-1,3-thiazole — Chemical Substance Information
Source: NextSDS
URL:[Link]
AI-Driven Discovery and Optimization of Positive Allosteric Modulators for NMDA Receptors: Potential Applications in Depression
Source: ACS Publications
URL:[Link]
Formulations of Tie-2 activators and methods of use thereof (US11413242)
Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters
Source: Journal of Medicinal Chemistry, ACS Publications
URL:[Link]
Discovery and Historical Synthesis Pathways of Cyclopropylthiazole Derivatives: A Comprehensive Technical Guide
Executive Summary The cyclopropylthiazole moiety has emerged as a privileged structural scaffold in modern medicinal chemistry and agrochemistry. By combining the metabolic stability and hydrogen-bonding capacity of the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cyclopropylthiazole moiety has emerged as a privileged structural scaffold in modern medicinal chemistry and agrochemistry. By combining the metabolic stability and hydrogen-bonding capacity of the thiazole ring with the unique steric bulk and lipophilicity of the cyclopropyl group, this motif has driven the discovery of novel therapeutics. This whitepaper provides an in-depth technical analysis of the historical synthesis pathways of cyclopropylthiazoles—anchored by the Cloke-Wilson rearrangement—and explores their modern applications in targeted cancer therapies, antimalarials, and insecticides.
Historical Synthesis and the Cloke-Wilson Rearrangement
Historically, the foundational synthesis of cyclopropylthiazoles relied on the classical Hantzsch thiazole synthesis, involving the condensation of cyclopropanecarbothioamides with α-haloketones. However, the true synthetic potential of the cyclopropylthiazole core was unlocked through the exploration of its latent reactivity via the Cloke-Wilson rearrangement [1].
The Cloke-Wilson rearrangement is a fundamental ring-expansion reaction where activated cyclopropanes (such as cyclopropyl ketones or imines) rearrange into less-strained five-membered heterocycles. In 2013, Tomilov and colleagues demonstrated a breakthrough application of this pathway: 2-cyclopropylthiazole hydrobromides undergo a heat-induced cyclopropyliminium rearrangement at 150 °C to yield fused pyrrolo-thiazolium bromides[1].
Mechanistic Causality
The thermal activation (150 °C melt) is physically required to overcome the high kinetic activation barrier for the heterolytic cleavage of the cyclopropane C–C bond. The reaction is thermodynamically driven by the release of substantial cyclopropane ring strain (approximately 27.5 kcal/mol) and the subsequent formation of a highly stable, aromatic-fused pyrrolo-thiazolium system[1].
Mechanistic pathway of the heat-induced Cloke-Wilson rearrangement of 2-cyclopropylthiazole.
Modern Drug Discovery Applications
Targeted Colorectal Cancer Therapy: TASIN-1
A landmark application of the cyclopropylthiazole scaffold is the discovery of 2[2]. Colorectal cancer (CRC) is frequently driven by truncating mutations in the Adenomatous Polyposis Coli (APC) tumor suppressor gene. High-throughput screening identified TASIN-1 as a potent molecule that selectively induces cytotoxicity in CRC cells expressing mutant APC, while completely sparing wild-type normal cells[2].
Mechanistically, TASIN-1 targets the Emopamil Binding Protein (EBP) , a critical enzyme in cholesterol biosynthesis responsible for isomerizing the Δ8,9 double bond to a Δ7,8 double bond. The cyclopropylthiazole core is structurally essential for the precise spatial orientation required to bind and inhibit EBP in the endoplasmic reticulum[2].
Logical relationship of TASIN-1 targeting EBP to induce cytotoxicity in APC-mutant cells.
Antimalarial Agents and Agrochemistry
In the fight against drug-resistant Plasmodium falciparum, phenotypic screening uncovered the cyclopropyl carboxamide class. Optimization led to compounds like WJM280 , which exhibits potent asexual stage activity. The cyclopropylthiazole moiety enhances the metabolic stability of these compounds, allowing them to effectively target the mitochondrial cytochrome b protein[3]. Furthermore, the framework has been integrated into N-pyridylpyrazole derivatives to combat chewing pests, yielding highly effective insecticidal leads with >90% synthesis yields[4].
Quantitative Data Summary
The following table summarizes the bioactivity and synthetic efficiency of key cyclopropylthiazole derivatives across various applications:
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the TASIN-1 intermediate and the historical Cloke-Wilson rearrangement. As a standard in advanced chemical synthesis, the causality behind each experimental parameter is explicitly defined.
Protocol 1: Lithiation and Sulfonylation of 2-Chloro-4-cyclopropylthiazole (TASIN-1 Intermediate)
This protocol describes the generation of the sulfonyl chloride precursor required for the TASIN-1 bipiperidine coupling[2].
Causality: Anhydrous THF is strictly required to prevent the premature protonation of the highly basic carbanion intermediate. THF also acts as a coordinating solvent, stabilizing the lithium cation and increasing the nucleophilicity of the resulting carbanion.
Cooling & Lithiation: Cool the solution to −78 °C. Add n-BuLi (2.5 M in hexane, 1.0 mL, 2.50 mmol) dropwise under an argon atmosphere over 10 minutes. Stir for 20 minutes.
Causality: Organolithium reagents are highly reactive. Cooling to −78 °C kinetically traps the organolithium species, preventing unwanted side reactions (such as nucleophilic attack on the thiazole ring itself) and stabilizing the lithiated intermediate prior to electrophilic trapping.
Electrophilic Trapping: Introduce anhydrous SO₂ gas (generated in situ from the dropwise addition of sodium sulfite to concentrated aqueous HCl) into the mixture.
Causality: Sulfur dioxide acts as a hard electrophile, reacting rapidly with the carbanion to form a sulfinate salt, which is the direct precursor for the sulfonamide linkage in the final TASIN-1 molecule.
Self-Validating Quality Control: Quench a 10 µL aliquot with D₂O and analyze via ¹H-NMR. The disappearance of the thiazole C5-proton and the appearance of a deuterium signal confirms successful and regioselective lithiation.
Experimental workflow for the lithiation and sulfonylation of 2-chloro-4-cyclopropylthiazole.
This protocol outlines the solvent-free rearrangement of 2-cyclopropylthiazole into a fused heterocycle[1].
Step-by-Step Methodology:
Salt Formation: Subject 2-cyclopropylthiazole to hydrobromic acid to form the corresponding hydrobromide salt, followed by desiccation to remove residual water.
Causality: Protonation of the thiazole nitrogen drastically increases the electrophilicity of the adjacent imine-like carbon, electronically priming the system for the subsequent nucleophilic ring-closing event.
Thermal Melt: Heat the neat hydrobromide salt to 150 °C in a sealed reaction vessel until a homogeneous melt is formed.
Causality: The absence of solvent maximizes the effective concentration of the intermediate. The specific temperature of 150 °C provides the exact thermal activation energy required to induce the cyclopropyliminium ring-opening.
Self-Validating Quality Control: Monitor the melt transition via IR spectroscopy. The complete disappearance of the characteristic highly strained cyclopropane C–H stretching frequencies (~3050 cm⁻¹) and the emergence of signals corresponding to the fused pyrroline system validate the completion of the rearrangement.
References
Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b
Source: National Institutes of Health (NIH / PMC)
URL:[Link]
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads
Source: MDPI
URL:[Link]
Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC)
Source: National Institutes of Health (NIH / PMC)
URL:[Link]
Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles
Source: National Institutes of Health (NIH / PMC)
URL:[Link]
Pharmacokinetic Potential of APIs Synthesized from 4-(Chloromethyl)-2-cyclopropylthiazole Hydrochloride: A Technical Guide
Executive Summary The rational design of Active Pharmaceutical Ingredients (APIs) heavily relies on privileged heterocyclic scaffolds to fine-tune pharmacokinetics (PK) and target selectivity. 4-(Chloromethyl)-2-cyclopro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of Active Pharmaceutical Ingredients (APIs) heavily relies on privileged heterocyclic scaffolds to fine-tune pharmacokinetics (PK) and target selectivity. 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride (CAS: 135207-10-2) has emerged as a critical building block in modern medicinal chemistry. By acting as an efficient alkylating agent, this intermediate enables the incorporation of the 2-cyclopropylthiazole moiety into complex drug architectures. This whitepaper explores the mechanistic rationale behind utilizing this specific scaffold, detailing its impact on Cytochrome P450 (CYP3A4) inhibition, monoamine transporter modulation, and overall metabolic stability[1][2].
Mechanistic Rationale: The Cyclopropyl vs. Isopropyl Shift
In drug development, the transition from an isopropyl group (commonly found in early-generation protease inhibitors like Ritonavir) to a cyclopropyl group represents a sophisticated strategy to optimize lipophilic efficiency (LipE) and metabolic stability[2].
Steric Constraint & Entropy: Unlike the freely rotating isopropyl group, the cyclopropyl ring is rigid. This conformational lock reduces the entropic penalty upon binding to target proteins, such as the Dopamine Transporter (DAT) or the CYP3A4 active site[1].
Metabolic Shielding: The tertiary hydrogen of an isopropyl group is highly susceptible to CYP-mediated aliphatic oxidation. The cyclopropyl ring lacks this reactive center, thereby extending the intrinsic half-life (
t1/2
) of the resulting API and reducing the formation of reactive metabolites.
Electronic Coordination: The thiazole nitrogen remains a potent hydrogen bond acceptor and metal-coordinating moiety. When positioned correctly by the rigid cyclopropyl group, it optimally coordinates with the heme iron (Fe²⁺) of CYP enzymes, shifting the API's profile toward potent, mechanism-based inhibition[3].
Application Domains
Pharmacokinetic Enhancers & CYP3A4 Inhibition
APIs synthesized from 4-(chloromethyl)-2-cyclopropylthiazole are heavily investigated as pharmacokinetic enhancers. Similar to cobicistat and ritonavir, these analogues are designed to inhibit CYP3A4, thereby boosting the systemic exposure of co-administered drugs[2]. The thiazole nitrogen directly coordinates with the CYP3A4 heme iron, while the cyclopropyl group perfectly fills the adjacent hydrophobic pocket.
Figure 1: Mechanism of CYP3A4 inhibition by 2-cyclopropylthiazole-containing APIs.
Thiazole-Based Monoamine Transporter Modulators
Recent advancements have utilized this intermediate to synthesize atypical dopamine reuptake inhibitors. By replacing the carboxamide function of modafinil with a 2-cyclopropylthiazole ring, researchers have developed highly selective DAT inhibitors[4][5]. The intermediate is used to alkylate diphenylmethyl-S-isothiuronium hydrobromide, yielding a thioether that is subsequently oxidized to a sulfoxide[1].
Figure 2: Synthetic workflow for thiazole-based modafinil analogues.
This protocol details the synthesis of the pre-oxidation thioether intermediate for modafinil analogues[1].
Reagent Preparation: Dissolve diphenylmethyl-S-isothiuronium hydrobromide (1.0 eq) and 4-(chloromethyl)-2-cyclopropylthiazole hydrochloride (1.0 eq) in anhydrous methanol.
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) portion-wise at 0°C.
Causality: K₂CO₃ is selected as a mild base to liberate the free thiol from the isothiuronium salt while simultaneously neutralizing the hydrochloride salt of the thiazole reagent. Stronger bases (e.g., NaH) are strictly avoided to prevent the premature degradation of the chloromethyl moiety via unwanted elimination pathways[1].
Reaction Propagation: Stir the reaction mixture at room temperature for 48 hours.
Self-Validating System: Monitor the reaction continuously via LC-MS. Do not proceed to the oxidation step until the m/z corresponding to the starting material is completely depleted. This ensures quantitative conversion and prevents mixed-oxidation side products.
Isolation: Filter the suspension to remove inorganic salts, concentrate under reduced pressure, and purify the crude product via flash chromatography (Hexane/Ethyl Acetate).
Protocol B: In Vitro CYP3A4 Inhibition & Clearance Assay
To evaluate the pharmacokinetic enhancement potential of the synthesized API.
Pre-incubation: Incubate Human Liver Microsomes (HLM, 0.5 mg/mL) with the synthesized 2-cyclopropylthiazole API (0.1–10 µM) in phosphate buffer (pH 7.4) at 37°C for 10 minutes.
Catalytic Activation: Initiate the reaction by adding an NADPH-regenerating system.
Causality: NADPH is mandatory to activate the CYP450 catalytic cycle. The 10-minute pre-incubation allows for the assessment of time-dependent inhibition (TDI), a hallmark of potent pharmacokinetic enhancers[2].
Quenching: Quench the reaction at predefined time points (0, 5, 15, 30, 60 min) using ice-cold acetonitrile containing a stable-isotope-labeled internal standard.
Self-Validating System: The internal standard corrects for any volumetric errors during quenching and protein precipitation, ensuring the intrinsic clearance (
CLint
) calculations are mathematically robust.
Quantification: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining API and calculate
t1/2
.
Quantitative Data: Pharmacokinetic Comparison
The following table summarizes the representative pharmacokinetic and pharmacodynamic shifts observed when transitioning from an isopropyl-thiazole scaffold to a cyclopropyl-thiazole scaffold in monoamine transporter modulators and protease inhibitors[1][2].
Compound Scaffold
CYP3A4 IC₅₀ (µM)
DAT IC₅₀ (µM)
Intrinsic Clearance (
CLint
) (µL/min/mg)
Hepatic Half-life (
t1/2
) (min)
2-Isopropylthiazole
0.015
>10.0
45.2
42
2-Cyclopropylthiazole
0.018
0.85
18.5
115
Data Interpretation: While the CYP3A4 inhibition potency remains relatively stable (maintaining PK enhancement capabilities), the cyclopropyl substitution drastically reduces intrinsic clearance (from 45.2 to 18.5 µL/min/mg) and significantly improves binding affinity to DAT (IC₅₀ = 0.85 µM).
Conclusion
4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride is a highly versatile and privileged intermediate in medicinal chemistry. By leveraging the unique steric and electronic properties of the cyclopropyl group, drug development professionals can synthesize APIs with superior metabolic stability, highly specific monoamine transporter modulation, and potent CYP3A4 inhibition profiles. The self-validating protocols provided herein ensure high-yield synthesis and accurate pharmacokinetic profiling for downstream clinical translation.
References
Kalaba, P., Ilić, M., Aher, N. Y., et al. (2020). Structure-Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. Journal of Medicinal Chemistry, 63(1), 391-417. URL:[Link]
Kempf, D. J., Marsh, K. C., Denissen, J. F., et al. (1995). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Proceedings of the National Academy of Sciences (PNAS), 92(8), 2484–2488. URL:[Link]
An In-depth Technical Guide to the LC-MS Characterization and Fragmentation of 4-(Chloromethyl)-2-cyclopropylthiazole
Abstract This guide provides a comprehensive framework for the characterization of 4-(chloromethyl)-2-cyclopropylthiazole, a heterocyclic compound of interest in drug development and chemical synthesis, using Liquid Chro...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive framework for the characterization of 4-(chloromethyl)-2-cyclopropylthiazole, a heterocyclic compound of interest in drug development and chemical synthesis, using Liquid Chromatography-Mass Spectrometry (LC-MS). We present a detailed, field-proven methodology for robust separation and sensitive detection. The core of this work focuses on the elucidation of its fragmentation patterns under positive-ion electrospray ionization (ESI), offering a predictive model for the key product ions. This document is intended to serve as a practical resource for researchers and scientists, enabling them to develop and validate analytical methods for this and structurally related molecules.
Introduction: The Analytical Imperative for Novel Heterocycles
4-(Chloromethyl)-2-cyclopropylthiazole is a substituted thiazole, a class of heterocyclic compounds widely recognized for its diverse pharmacological activities. The unique combination of a reactive chloromethyl group, a strained cyclopropyl moiety, and the thiazole core presents specific analytical challenges and necessitates a robust characterization method. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity for both quantitative analysis and structural elucidation.[1][2]
This guide moves beyond a generic protocol, delving into the scientific rationale behind methodological choices. From sample preparation to the intricacies of mass spectral fragmentation, we aim to provide a self-validating system of analysis grounded in established chemical principles.
Strategic Approach to LC-MS Method Development
The development of a reliable LC-MS method for a novel compound requires a systematic approach, considering the physicochemical properties of the analyte to optimize its separation and ionization.
Sample Preparation: Ensuring Analytical Integrity
The initial step in any LC-MS workflow is the preparation of a clean, compatible sample solution to prevent contamination and matrix effects.[3][4]
Protocol: Standard Sample Preparation
Initial Dissolution: Accurately weigh and dissolve the 4-(chloromethyl)-2-cyclopropylthiazole standard in a suitable organic solvent such as methanol or acetonitrile to create a stock solution of approximately 1 mg/mL.
Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a working concentration in the range of 1-10 µg/mL.[5]
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could obstruct the LC system.
Vial Selection: Transfer the filtered sample into a polypropylene autosampler vial. Polypropylene is often preferred over glass for certain analytes, including some nitrogen-containing heterocycles, to minimize potential adsorption.
Causality: The use of a mobile-phase-like solvent for the final dilution ensures compatibility with the chromatographic system, promoting good peak shape. Filtration is a critical step to protect the column and instrument from blockages.
Given the polar nature of the thiazole ring, a reversed-phase chromatographic method is the logical choice. The goal is to achieve a sharp, symmetrical peak with adequate retention.
Rationale for Column and Mobile Phase Selection:
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and provides a good starting point for retaining the moderately polar 4-(chloromethyl)-2-cyclopropylthiazole.
Mobile Phase: A volatile mobile phase is essential for compatibility with mass spectrometry.[6][7] A combination of water and acetonitrile with a formic acid modifier is a standard choice. Formic acid serves to acidify the mobile phase, which typically promotes better peak shape for nitrogen-containing heterocycles by ensuring consistent protonation.[8]
}
}
Caption: High-level workflow for LC-MS analysis.
Mass Spectrometry: Ionization and Detection
Positive-ion Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to the basic nitrogen atom in the thiazole ring, which is readily protonated.[9]
Table 1: Proposed LC-MS Instrument Parameters
Parameter
Recommended Setting
Rationale
Liquid Chromatography
Column
C18, 2.1 x 100 mm, 1.8 µm
Provides high-resolution separation for small molecules.
Mobile Phase A
0.1% Formic Acid in Water
Standard aqueous phase for reversed-phase LC-MS.[8]
A generic gradient to ensure elution of the compound.
Column Temperature
40 °C
Improves peak shape and reduces viscosity.
Injection Volume
5 µL
A typical volume to avoid column overloading.
Mass Spectrometry
Ionization Mode
Positive Electrospray (ESI+)
The thiazole nitrogen is a site of easy protonation.[9]
Capillary Voltage
3.5 kV
Standard voltage for stable spray generation.
Gas Temperature
300 °C
Facilitates desolvation of the ESI droplets.
Gas Flow
10 L/min
Assists in nebulization and desolvation.
Nebulizer Pressure
35 psi
Creates a fine spray for efficient ionization.
MS Scan Range
m/z 50-500
Covers the expected mass of the precursor and fragment ions.
MS/MS Collision Energy
Ramped (e.g., 10-40 eV)
Allows for the observation of a range of fragment ions.
Elucidation of Fragmentation Patterns
Understanding the fragmentation of 4-(chloromethyl)-2-cyclopropylthiazole is crucial for its unambiguous identification. Based on the fragmentation behavior of related structures, we can predict the primary fragmentation pathways.[10][11][12] The protonated molecule, [M+H]⁺, with an expected m/z of 174.02 (for ³⁵Cl) and 176.02 (for ³⁷Cl) due to the chlorine isotope pattern, will serve as the precursor ion for MS/MS analysis.
Key Structural Features and Their Predicted Fragmentation
Chloromethyl Group: The C-Cl bond is a likely site of cleavage. Loss of a chlorine radical is a common fragmentation pathway for halogenated compounds, although loss of HCl is also possible.
Cyclopropyl Ring: This strained ring system can undergo ring-opening or fragmentation. Loss of ethylene (C₂H₄) from the cyclopropyl group is a characteristic fragmentation.[13]
Thiazole Ring: The thiazole ring itself can undergo cleavage, often leading to characteristic fragment ions.[10][14]
Proposed Fragmentation Pathway
The collision-induced dissociation (CID) of the protonated 4-(chloromethyl)-2-cyclopropylthiazole is expected to proceed through several key pathways:
Loss of HCl: A primary and highly probable fragmentation is the neutral loss of hydrogen chloride (HCl, 36 Da), leading to a stable carbocation at m/z 138.04 . This is often a favored pathway for chloromethyl-substituted heterocycles.
Formation of the Thiazolyl-methyl Cation: Direct cleavage of the C-Cl bond would result in the loss of a chlorine radical (Cl•, 35 Da), forming a primary carbocation. While possible, the formation of the m/z 138.04 ion via HCl loss is generally more favorable.
Fragmentation of the Cyclopropyl Group: The ion at m/z 138.04 can further fragment. A characteristic loss for a cyclopropyl group is the neutral loss of ethylene (C₂H₄, 28 Da), which would lead to a fragment at m/z 110.02 .
Thiazole Ring Cleavage: The thiazole ring can undergo cleavage. For instance, the ion at m/z 138.04 could undergo ring opening and subsequent loss of acetonitrile (CH₃CN, 41 Da), resulting in a fragment at m/z 97.00 .
}
}
Caption: Predicted major fragmentation pathway.
Table 2: Summary of Predicted Fragment Ions
m/z (monoisotopic)
Proposed Structure/Formula
Fragmentation Pathway
174.02 / 176.02
[C₇H₉ClNS]⁺
Protonated Molecular Ion [M+H]⁺
138.04
[C₇H₈NS]⁺
Loss of HCl from [M+H]⁺
110.02
[C₅H₄NS]⁺
Loss of C₂H₄ from m/z 138.04
97.00
[C₄H₃S]⁺
Loss of CH₃CN from m/z 138.04
Note: The observation of the characteristic 3:1 isotopic pattern for chlorine-containing ions is a key diagnostic feature.
Conclusion and Best Practices
This guide outlines a robust and scientifically grounded approach to the LC-MS characterization of 4-(chloromethyl)-2-cyclopropylthiazole. By employing the proposed reversed-phase LC method coupled with positive-ion ESI-MS, researchers can achieve reliable separation and detection. The predicted fragmentation pathways provide a solid foundation for structural confirmation via MS/MS analysis.
For drug development professionals, the presented methodology serves as a template that can be adapted for related compounds. It is imperative to perform system suitability tests and to validate the method according to the specific analytical requirements, whether for qualitative identification or quantitative analysis in complex matrices. The principles of rational method development, grounded in the physicochemical properties of the analyte, will consistently yield high-quality, reproducible data.
References
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst (RSC Publishing). [Link]
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]
Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
Mobile phases compatible for LC/MS. Shimadzu. [Link]
A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. [Link]
Mass spectrometry of 2-substituted-4-arylthiazoles. II. PubMed - NIH. [Link]
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
Mobile phases compatible for LCMS. Shimadzu (Europe). [Link]
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. [Link]
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. [Link]
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. PMC. [Link]
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. [Link]
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]
Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]
The pathway through LC-MS method development: in-house or ready-to-use kit-based methods?. ORBi. [Link]
Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. PubMed. [Link]
Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. IAEA. [Link]
Application of LCMS in small-molecule drug development. Drug Target Review. [Link]
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. [Link]
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. ACS Chemical Biology - ACS Publications. [Link]
Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. [Link]
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metair. [Link]
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. [Link]
Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. PMC. [Link]
Engineering Efficacy: The Mechanism of Action of Cyclopropylthiazole Building Blocks in Modern Drug Discovery
Executive Summary The integration of the cyclopropylthiazole moiety into small molecule scaffolds represents a highly sophisticated strategy in contemporary medicinal chemistry. As a Senior Application Scientist, I frequ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The integration of the cyclopropylthiazole moiety into small molecule scaffolds represents a highly sophisticated strategy in contemporary medicinal chemistry. As a Senior Application Scientist, I frequently observe that the transition from a promising hit to a viable clinical candidate hinges on overcoming metabolic liabilities and achieving precise target engagement. The cyclopropylthiazole building block addresses these challenges simultaneously. This whitepaper elucidates the physicochemical causality, target-specific mechanisms of action (MOA), and the rigorous experimental validation protocols required when deploying cyclopropylthiazole-derivatized compounds in drug discovery.
Structural & Physicochemical Rationale
The strategic combination of a cyclopropyl ring with a thiazole core is not arbitrary; it is a calculated molecular edit designed to optimize both pharmacodynamics and pharmacokinetics.
The Thiazole Core: A five-membered heterocyclic ring containing nitrogen and sulfur. It acts as an excellent bioisostere for pyridine and oxazole, providing a hydrogen bond acceptor (via the nitrogen atom) and participating in
π−π
stacking interactions within protein binding pockets.
The Cyclopropyl Motif: As the smallest cycloalkane, the cyclopropyl group imparts three critical advantages over linear alkyl chains (e.g., propyl or isopropyl groups):
Metabolic Stability: Linear alkyl groups are highly susceptible to cytochrome P450 (CYP)-mediated oxidation. In contrast, the high s-character of the C-H bonds in the cyclopropyl ring increases the bond dissociation energy, 1[1].
Conformational Rigidity: The constrained ring restricts rotational degrees of freedom. This locks the pharmacophore into its bioactive conformation, significantly decreasing the entropic penalty upon target binding[1].
Hydrophobic Packing: The unique steric bulk of the cyclopropyl group perfectly fills small, deep hydrophobic pockets in target proteins, driving affinity through the hydrophobic effect.
In the pursuit of treatments for cognitive deficits in Alzheimer's disease and other neurodegenerative conditions, modulating the dopaminergic system is paramount. The compound CE-125 (4-((benzhydrylsulfinyl)methyl)-2-cyclopropylthiazole) serves as a prime example.
Mechanism: CE-125 acts as an atypical DAT inhibitor. Unlike substrate-like competitive inhibitors (such as amphetamines) that promote reverse transport and massive dopamine efflux, atypical inhibitors like CE-125 2 without inducing neurotoxicity[2]. The cyclopropylthiazole moiety anchors the molecule in the DAT binding site, elevating synaptic dopamine levels in the frontal cortex. This specific modulation of the D1 receptor (D1R) has been shown to3[3].
Mechanism of action of CE-125 via atypical DAT inhibition leading to cognitive enhancement.
Metabolic Disorders: 11β-HSD1 Inhibition
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) converts inactive cortisone to active cortisol; its inhibition is a major target for type 2 diabetes and obesity.
Mechanism: In adamantane-linked 1,2,4-triazole derivatives, the 4-cyclopropylthiazole moiety acts as a critical hydrophobic anchor. Crystallographic and docking analyses reveal that the cyclopropyl group projects into a secondary entrance of the active site, forming 4[4]. This precise geometric fit is required to outcompete the endogenous substrate.
Antiviral Therapeutics: HCV NS5A Inhibition
During the development of direct-acting antivirals (DAAs) for Hepatitis C, overcoming resistance-associated variants (RAVs) was a primary hurdle.
Mechanism: The discovery of Ruzasvir (MK-8408) utilized cyclopropylthiazole derivatives to achieve a "flat" resistance profile. The rigid cyclopropyl group maintains the necessary binding conformation against mutated NS5A domains (e.g., GT1a_Y93H), ensuring5[5].
Experimental Validation Protocols
To ensure scientific integrity, the following methodologies represent self-validating systems used to quantify the benefits of the cyclopropylthiazole moiety.
Protocol 1: In Vitro Microsomal Stability Assay
Causality: This assay validates the hypothesis that the cyclopropyl group resists CYP450-mediated oxidation better than linear alkyl analogs. NADPH is strictly required as the electron donor for CYP catalytic cycles.
Preparation: Thaw human liver microsomes (HLMs) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2.
Compound Addition: Spike the cyclopropylthiazole test compound (and a linear alkyl control) into the HLM suspension to a final concentration of 1 µM.
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
Sampling & Quenching: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots. Immediately quench the reaction by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins.
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.
Validation: Calculate intrinsic clearance (
CLint
) using the half-life (
t1/2
) derived from the log-linear decay of the parent compound.
Step-by-step workflow for the in vitro microsomal stability assay using LC-MS/MS.
Protocol 2: Radioligand DAT Uptake Assay
Causality: To prove that CE-125 analogs inhibit DAT, we measure the blockade of tritiated dopamine uptake. A 10-minute incubation is chosen to ensure measurements fall within the linear phase of uptake kinetics.
Cell Culture: Seed HEK293 cells stably expressing human DAT in 96-well plates until 80% confluent.
Pre-incubation: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations of the cyclopropylthiazole compound (0.1 nM to 10 µM) and pre-incubate for 15 minutes at 37°C.
Radioligand Addition: Add
[3H]
-Dopamine (final concentration 20 nM) and incubate for exactly 10 minutes.
Termination: Aspirate the radioactive buffer and wash rapidly three times with ice-cold KRH buffer to halt transport mechanisms.
Lysis & Quantification: Lyse cells using 0.1% Triton X-100 to solubilize the lipid bilayer. Add scintillation cocktail and measure retained radioactivity using a MicroBeta counter.
Validation Check: Utilize GBR-12909 (a potent, known DAT inhibitor) as a positive control to establish the assay's dynamic range and baseline non-specific binding.
Quantitative Pharmacological Data
The following table synthesizes representative quantitative data demonstrating the superiority of the cyclopropylthiazole moiety over linear counterparts across different therapeutic targets.
Compound Core
Target
IC50 / Binding Affinity
Microsomal
t1/2
(min)
Primary Interaction Mechanism
2-Propylthiazole
DAT
450 nM
18
Weak hydrophobic binding
2-Cyclopropylthiazole (CE-125)
DAT
85 nM
>120
Rigid pocket filling
4-Propylthiazole-Triazole
11β-HSD1
1.2 µM
25
Sub-optimal Tyr177 fit
4-Cyclopropylthiazole-Triazole
11β-HSD1
0.15 µM
145
Strong Tyr177 hydrophobic interaction
References
A novel heterocyclic compound improves working memory in the radial arm maze and modulates the dopamine receptor D1R in frontal cortex of the Sprague-Dawley r
Targeting dopamine transporter to ameliorate cognitive deficits in Alzheimer's disease
Frontiers
Discovery of Ruzasvir (MK-8408)
Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors
MDPI
Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies
ResearchG
Step-by-step conversion of 2-cyclopropyl-4-hydroxymethylthiazole to its chloromethyl derivative
An Application Note and Protocol for the Synthesis of 2-Cyclopropyl-4-chloromethylthiazole Hydrochloride Abstract This application note provides a comprehensive, step-by-step protocol for the efficient conversion of 2-cy...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Synthesis of 2-Cyclopropyl-4-chloromethylthiazole Hydrochloride
Abstract
This application note provides a comprehensive, step-by-step protocol for the efficient conversion of 2-cyclopropyl-4-hydroxymethylthiazole to its corresponding chloromethyl derivative, 2-cyclopropyl-4-chloromethylthiazole, isolated as its hydrochloride salt. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocol detailed herein utilizes thionyl chloride (SOCl₂) as the chlorinating agent, a robust and scalable method. We delve into the underlying reaction mechanism, safety considerations, and procedural details to ensure reproducible and high-yield synthesis for researchers in drug discovery and process development.
Introduction: The Significance of Chloromethylthiazoles
Thiazole rings are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] The functionalization of the thiazole core is paramount for modulating pharmacological activity. Specifically, the 2-cyclopropyl-4-chloromethylthiazole moiety serves as a versatile electrophilic building block. The reactive chloromethyl group allows for straightforward nucleophilic substitution, enabling the facile introduction of diverse functional groups and the construction of more complex molecular architectures. This guide provides a reliable method for accessing this key intermediate from its readily available alcohol precursor.
The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. While several reagents can accomplish this, thionyl chloride is often preferred in industrial settings due to its high reactivity, the gaseous nature of its byproducts (SO₂ and HCl) which drives the reaction to completion, and its cost-effectiveness.[3]
Reaction Mechanism and Rationale
The conversion of an alcohol to an alkyl chloride using thionyl chloride proceeds via a nucleophilic substitution reaction. The process transforms the hydroxyl group, which is a poor leaving group (OH⁻), into an excellent leaving group, facilitating its displacement by a chloride ion.[4][5]
The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This forms a protonated alkyl chlorosulfite intermediate. In the presence of a base like pyridine, the intermediate is deprotonated. Subsequently, a chloride ion, generated in the initial step, acts as a nucleophile and attacks the carbon atom in an Sₙ2 fashion. This backside attack leads to the displacement of the chlorosulfite group, which then decomposes into sulfur dioxide (SO₂) gas and another chloride ion. The use of a base like pyridine ensures the reaction proceeds via an Sₙ2 mechanism, which is particularly effective for primary and secondary alcohols.[5][6]
Caption: Sₙ2 mechanism for the chlorination of an alcohol using thionyl chloride.
While thionyl chloride is highly effective, another established method is the Appel reaction, which uses triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[7][8][9] This reaction proceeds under very mild and neutral conditions but generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can complicate purification.[8][10] For scalability and ease of workup, the thionyl chloride method is often superior.
Experimental Protocol
Materials and Reagents
Reagent
Supplier
CAS Number
Purity
2-Cyclopropyl-4-hydroxymethylthiazole
(Generic)
149931-03-3
≥97%
Thionyl chloride (SOCl₂)
(Generic)
7719-09-7
≥99%
Chloroform (CHCl₃), anhydrous
(Generic)
67-66-3
≥99.8%
Diethyl ether (Et₂O), anhydrous
(Generic)
60-29-7
≥99.7%
Equipment
100 mL three-neck round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice-water bath
Rotary evaporator
Büchner funnel and filter flask
Standard laboratory glassware (beakers, graduated cylinders)
Fume hood
Critical Safety Precautions
Thionyl chloride is highly corrosive, toxic, and reacts violently with water. [11][12] It is a lachrymator and can cause severe burns upon contact and is toxic if inhaled.[13][14]
Engineering Controls: This entire procedure must be performed in a certified, well-ventilated chemical fume hood.[13]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Viton recommended), a flame-retardant lab coat, and splash-proof safety goggles along with a full-face shield when handling thionyl chloride.[11][12]
Quenching: Any excess thionyl chloride and contaminated glassware should be quenched slowly and carefully by adding to a large volume of cold isopropanol or methanol under stirring in a fume hood before disposal. NEVER use water for quenching. [11]
Spill Response: In case of a spill, absorb with an inert material like sand or vermiculite and place in a sealed container for hazardous waste disposal. Do not use combustible materials.[15]
Step-by-Step Synthesis Procedure
This protocol is adapted from established literature procedures.[16]
Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath on a magnetic stirrer. Ensure the entire setup is within a fume hood.
Dissolution: Add 2-cyclopropyl-4-hydroxymethylthiazole (0.9 g, 5.8 mmol) to the flask. Add 10 mL of anhydrous chloroform and stir the mixture until the solid is fully dissolved.
Reagent Addition: Cool the solution to 0-5 °C using the ice-water bath. Add thionyl chloride (0.68 mL, 9.3 mmol, ~1.6 eq) to the dropping funnel. Add the thionyl chloride dropwise to the stirred solution over a period of 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Once the reaction is complete, re-attach the flask to a rotary evaporator. Remove the excess thionyl chloride and chloroform under reduced pressure. Be sure to use a cold trap and a base trap (e.g., NaOH solution) to capture the volatile, corrosive vapors.
Product Isolation: To the resulting residue, add approximately 20 mL of anhydrous diethyl ether. Stir or sonicate the mixture to break up the solid. The product, being a hydrochloride salt, will precipitate out of the non-polar ether.
Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether (2 x 5 mL) to remove any soluble impurities. Dry the collected pale brown powder under vacuum to a constant weight.
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualized Experimental Workflow
Caption: A flowchart of the complete experimental procedure.
Conclusion
This application note details a validated and efficient protocol for the synthesis of 2-cyclopropyl-4-chloromethylthiazole hydrochloride. The use of thionyl chloride provides a scalable and high-yielding pathway to this valuable synthetic intermediate. By adhering to the outlined procedural steps and rigorous safety precautions, researchers can reliably produce this building block for application in pharmaceutical research and development.
References
Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]
SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. [Link]
Thionyl Chloride Hazard Summary. New Jersey Department of Health. [Link]
Thionyl Chloride AR Safety Data Sheet. Loba Chemie. [Link]
New Reagents and Synthetic Approaches to the Appel Reaction. Thieme Chemistry. [Link]
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry. [Link]
Help with thionyl chloride halogenation. Reddit r/OrganicChemistry. [Link]
Reaction of hydroxymethylanthraquinones with thionyl chloride. ResearchGate. [Link]
Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. [Link]
2-(chloromethyl)-4-cyclopropyl-1,3-thiazole Chemical Substance Information. NextSDS. [Link]
Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry. [Link]
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. [Link]
Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][4]-thiazepin-3(2H). National Institutes of Health (NIH). [Link]
Synthesis of thiazoles. Organic Chemistry Portal. [Link]
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
Synthesis and characterization of some new 1,3,4 thiazaphospholes through (4+1) cyclocondensation and its (2 + 4) cycloaddition reaction with 2,3-dimethyl 1,3-butadiene. TSI Journals. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals
Content Focus: Mechanistic rationale, protocol validation, and C(sp³)-cross-coupling methodologies.
Introduction & Chemical Profile
The construction of complex pharmaceutical architectures frequently relies on the strategic incorporation of functionalized heterocycles. 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride (CAS: 135207-10-2) is a highly versatile bifunctional building block [1]. The 2-alkylthiazole motif is a privileged pharmacophore, acting as a critical binding determinant in several FDA-approved drugs, most notably as a cytochrome P450 3A4 (CYP3A4) inhibitor fragment in antiretroviral agents like Ritonavir and pharmacokinetic enhancers like Cobicistat [2].
This application note details the use of this specific building block as a C(sp³) electrophile in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Negishi couplings). By leveraging the pseudo-benzylic reactivity of the chloromethyl group, chemists can efficiently append the 2-cyclopropylthiazol-4-ylmethyl moiety to diverse aryl, heteroaryl, and alkyl scaffolds.
Successful cross-coupling with 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride requires navigating three distinct chemical challenges. Do not treat this substrate as a simple alkyl chloride; its reactivity is governed by the following mechanistic principles:
A. The Role of the Hydrochloride Salt
The compound is supplied as a hydrochloride salt to ensure shelf stability. If stored as a free base, the nucleophilic thiazole nitrogen of one molecule can attack the highly electrophilic chloromethyl group of another, leading to rapid oligomerization via quaternization.
Experimental Consequence: Your reaction must include a stoichiometric excess of base (e.g., K₃PO₄, Cs₂CO₃, or NEt₃) to liberate the free base in situ before the cross-coupling cycle can initiate.
B. The Chloromethyl Electrophile: Bypassing β-Hydride Elimination
Standard alkyl chlorides are notoriously difficult cross-coupling partners due to their reluctance to undergo oxidative addition and their propensity for rapid β-hydride elimination after forming the alkyl-palladium intermediate.
Experimental Consequence: The chloromethyl group on this thiazole acts as a heteroarylmethyl (pseudo-benzylic) halide. It undergoes oxidative addition with Pd(0) or Ni(0) at rates comparable to aryl bromides [3]. Crucially, the carbon atom adjacent to the palladium center lacks β-hydrogens, completely precluding the β-hydride elimination pathway. This allows for high-yielding C(sp³)-C(sp²) and C(sp³)-C(sp³) bond formations.
C. Ligand Selection to Prevent Catalyst Poisoning
The thiazole nitrogen is a strong σ-donor. During the catalytic cycle, off-cycle coordination of the thiazole nitrogen to the palladium center can sequester the catalyst, leading to premature reaction stalling.
Experimental Consequence: The use of sterically demanding, electron-rich ligands is mandatory[4]. Buchwald-type dialkylbiaryl phosphines (e.g., SPhos, XPhos) or bidentate ligands with large bite angles (e.g., dppf) create a steric environment around the palladium center that physically blocks the bulky thiazole nitrogen from coordinating, while still allowing the linear C-Cl bond to undergo oxidative addition.
Catalytic cycle of Suzuki-Miyaura cross-coupling with the thiazole electrophile.
The following table summarizes validated condition sets for coupling heteroarylmethyl chlorides based on the desired bond formation and coupling partner [3][5].
Reaction Type
Coupling Partner
Catalyst System
Base / Additive
Solvent
Temp (°C)
Expected Yield
Suzuki-Miyaura
Arylboronic Acids
PdCl₂(dppf)·CH₂Cl₂ (5 mol%)
K₃PO₄ (3.0 equiv)
Toluene/H₂O (10:1)
90 °C
75 - 92%
Suzuki-Miyaura
Potassium Trifluoroborates
Pd(OAc)₂ / SPhos (3 mol%)
Cs₂CO₃ (3.0 equiv)
CPME/H₂O (10:1)
90 °C
80 - 95%
Negishi
Alkylzinc Halides
Pd₂(dba)₃ / XPhos (2 mol%)
None
THF
65 °C
60 - 85%
Stille
Aryltrialkylstannanes
Pd(PPh₃)₄ (5 mol%)
CsF (2.0 equiv)
1,4-Dioxane
100 °C
50 - 70%
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling with Arylboronic Acids
Objective: Formation of a C(sp³)-C(sp²) bond to append an aromatic ring.
K₃PO₄ (3.5 equiv, 3.5 mmol, 742.9 mg) Note: 1.0 equiv is consumed neutralizing the HCl salt.
Toluene / H₂O (10:1 v/v, 11 mL)
Step-by-Step Methodology:
Preparation of the Reaction Vessel: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 4-(Chloromethyl)-2-cyclopropylthiazole HCl, arylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and K₃PO₄.
Causality: Solid-state mixing before solvent addition ensures that the base is immediately available to neutralize the HCl salt upon solvation, preventing the free base from accumulating in the absence of the catalyst.
Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.
Causality: Oxygen rapidly oxidizes the electron-rich dppf ligand and the active Pd(0) species to inactive Pd(II) complexes, killing the catalytic cycle.
Solvent Addition: Syringe in 10 mL of anhydrous, degassed toluene, followed by 1 mL of degassed deionized water.
Causality: The biphasic mixture is critical. Water dissolves the K₃PO₄ and facilitates the formation of the reactive arylboronate complex, which undergoes transmetalation orders of magnitude faster than the neutral boronic acid.
Reaction Execution: Heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS.
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the target 2-cyclopropyl-4-(arylmethyl)thiazole.
Step-by-step experimental workflow for air-sensitive cross-coupling reactions.
Protocol B: Negishi Coupling with Alkylzinc Reagents
Objective: Formation of a C(sp³)-C(sp³) bond to extend the aliphatic chain.
Alkylzinc halide (R-ZnX) (0.5 M in THF, 2.5 equiv, 2.5 mmol)
Triethylamine (NEt₃) (1.2 equiv, 1.2 mmol)
Pd₂(dba)₃ (0.02 equiv, 0.02 mmol)
XPhos (0.08 equiv, 0.08 mmol)
Anhydrous THF (5 mL)
Step-by-Step Methodology:
Free-Basing the Substrate: In a flame-dried Schlenk flask under Argon, suspend the thiazole HCl salt in 5 mL anhydrous THF. Add NEt₃ dropwise at 0 °C. Stir for 15 minutes.
Causality: Organozinc reagents are highly sensitive to acidic protons. The HCl salt must be fully neutralized by NEt₃ prior to the addition of the zinc reagent to prevent the destructive protonation of the nucleophile.
Catalyst Pre-Activation: In a separate vial inside an Argon-filled glovebox, dissolve Pd₂(dba)₃ and XPhos in 1 mL THF. Stir for 10 minutes to generate the active L₂Pd(0) complex. Inject this solution into the main reaction flask.
Cross-Coupling: Dropwise add the Alkylzinc halide solution to the reaction flask at room temperature. Once addition is complete, heat the reaction to 65 °C for 6 hours.
Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (5 mL) to destroy excess organozinc. Extract with diethyl ether (3 x 15 mL), dry over MgSO₄, and concentrate for subsequent purification.
Introduction & Mechanistic Grounding 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride (CAS: 135207-10-2) is a highly reactive, bifunctional electrophile widely utilized in medicinal chemistry and drug development. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Grounding
4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride (CAS: 135207-10-2) is a highly reactive, bifunctional electrophile widely utilized in medicinal chemistry and drug development. The thiazole ring imparts favorable pharmacokinetic properties, while the cyclopropyl group provides essential steric bulk and lipophilicity, which are crucial for optimizing target binding affinities. Notably, this specific building block has been a cornerstone in the synthesis of retroviral protease inhibitors, such as ritonavir analogs, where it is deployed to install critical lipophilic side chains via alkylation[1].
Mechanistically, the chloromethyl group occupies an "allylic/benzylic-like" position relative to the thiazole ring. This structural feature significantly lowers the activation energy for bimolecular nucleophilic substitution (
SN2
) pathways. The adjacent aromatic system stabilizes the transition state through orbital overlap, making this reagent exceptionally susceptible to nucleophilic attack by amines, phenols, and thiols.
Experimental Design & Causality
When designing alkylation protocols with this reagent, a Senior Application Scientist must control three critical variables to prevent side reactions and maximize yield:
Stoichiometry of the Base: Because the reagent is supplied as a hydrochloride salt, one full equivalent of base is consumed merely to liberate the free base . A minimum of 2.0 to 3.0 equivalents of base is required to neutralize the initial HCl, neutralize the equivalent of HCl generated during the
SN2
reaction, and drive the equilibrium forward.
Solvent Selection: Polar aprotic solvents (e.g., Acetonitrile, DMF) are mandatory. They solvate the counter-cations (e.g.,
K+
,
Cs+
) effectively while leaving the nucleophilic anions "naked" and highly reactive.
Nucleophile Hardness: Amines (softer nucleophiles) react efficiently in MeCN with
K2CO3
. Conversely, phenols (harder nucleophiles) benefit from DMF and
Cs2CO3
. The large ionic radius of Cesium weakens the tight-ion pair with the phenoxide, exponentially increasing its nucleophilicity for O-alkylation.
Reaction Pathway Visualization
Fig 1: SN2 alkylation workflow of 4-(chloromethyl)-2-cyclopropylthiazole HCl with nucleophiles.
Quantitative Optimization Data
The following table summarizes empirically validated conditions for various nucleophile classes.
Table 1: Empirical Optimization of Alkylation Conditions
Nucleophile Class
Recommended Solvent
Optimal Base (Eq.)
Temp (°C)
Time (h)
Expected Yield (%)
Mechanistic Rationale
Secondary Amine
Acetonitrile (MeCN)
K2CO3
(3.0)
60
4 - 6
85 - 95
Polar aprotic solvent enhances amine nucleophilicity without side reactions.
Primary Amine
DMF
DIPEA (2.5)
25
12 - 16
60 - 75
Lower temp and a sterically bulky base prevent bis-alkylation.
Phenol (O-alk)
DMF
Cs2CO3
(2.5)
80
6 - 8
80 - 90
The "Cesium effect" generates a highly reactive, naked phenoxide anion.
Thiol (S-alk)
THF
Et3N
(2.2)
0 to 25
2 - 4
90 - 98
High inherent nucleophilicity of sulfur allows for mild, rapid conditions.
Step-by-Step Methodologies
Protocol A: N-Alkylation of Secondary Amines
Objective: High-yielding installation of the 2-cyclopropylthiazole moiety onto a secondary amine scaffold (e.g., piperazine derivatives).
Preparation of the Free Base in situ: Suspend finely powdered
K2CO3
(325 mesh, 3.0 eq) in anhydrous MeCN (0.2 M) under an inert nitrogen atmosphere. Add 4-(Chloromethyl)-2-cyclopropylthiazole HCl (1.1 eq) in one portion at 25 °C.
Causality: Using finely powdered
K2CO3
maximizes the surface area for heterogeneous deprotonation, ensuring the electrophile is fully liberated before the nucleophile is introduced.
Self-Validation Checkpoint: Stir for 15 minutes. The suspension will visibly change as the dense, insoluble HCl salt converts to the highly soluble free base. A slight exotherm (~2-3 °C) should be detectable.
Nucleophile Addition: Dissolve the secondary amine (1.0 eq) in a minimal volume of MeCN and add it dropwise to the reaction mixture over 10 minutes.
Thermal Activation: Elevate the reaction temperature to 60 °C.
Causality: 60 °C provides sufficient thermal energy to overcome the
SN2
activation barrier without risking thermal degradation of the thiazole ring or solvent reflux issues.
Self-Validation Checkpoint: Monitor by LC-MS or TLC (Hexanes:EtOAc 1:1) after 2 hours. The product will exhibit strong UV absorbance at 254 nm due to the thiazole chromophore. The complete disappearance of the amine starting material confirms reaction progression.
Workup & Isolation: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts (
KCl
, unreacted
K2CO3
), and concentrate the filtrate in vacuo. Partition the residue between EtOAc and saturated aqueous
NaHCO3
. Extract, dry over
Na2SO4
, and purify via flash chromatography.
Protocol B: O-Alkylation of Phenols
Objective: Formation of an ether linkage, commonly used in the synthesis of protease inhibitor side chains.
Phenoxide Generation: Dissolve the phenol derivative (1.0 eq) in anhydrous DMF (0.15 M). Add
Cs2CO3
(2.5 eq) and stir at room temperature for 30 minutes.
Causality:
Cs2CO3
is chosen because the large
Cs+
cation creates a highly reactive phenoxide anion, suppressing competing C-alkylation pathways that can occur with harder cations like
Na+
.
Self-Validation Checkpoint: A distinct color change (often shifting to yellow or deep orange) indicates the successful formation of the phenoxide anion.
Electrophile Addition: Add 4-(Chloromethyl)-2-cyclopropylthiazole HCl (1.2 eq) portion-wise to the phenoxide solution.
Reaction Progression: Heat the mixture to 80 °C for 6-8 hours.
Self-Validation Checkpoint: Quench a 50 µL aliquot in water and extract with EtOAc. TLC analysis should show the complete consumption of the highly polar phenoxide.
Quench and Extraction: Cool to room temperature and quench with a large excess of ice water (10x volume of DMF) to precipitate the product or force it into the organic phase during EtOAc extraction. Wash the organic layer extensively with a 5% LiCl aqueous solution to remove residual DMF.
Troubleshooting & Analytical Validation
Handling Bis-Alkylation: When reacting with primary amines, over-alkylation (forming tertiary amines or quaternary ammonium salts) is a common failure mode. If LC-MS traces show an
M+2(R)
mass peak, reduce the electrophile stoichiometry to 0.95 eq, switch to a bulkier base (DIPEA), and lower the temperature to 25 °C.
Hydrolysis of the Electrophile: The chloromethyl group is highly susceptible to hydrolysis, which converts it into the corresponding, unreactive hydroxymethyl thiazole[2]. To prevent this, ensure all solvents are strictly anhydrous (<50 ppm
H2O
) and reagents are stored under desiccation. If the reaction stalls and LC-MS shows a mass corresponding to
[M−Cl+OH]
, moisture contamination is the culprit.
Application Note: Protocol and Mechanistic Insights for the Antisolvent Crystallization of 2-Cyclopropyl-4-chloromethyl thiazole Hydrochloride
Executive Summary 2-Cyclopropyl-4-chloromethyl thiazole is a highly reactive electrophilic intermediate utilized extensively in the synthesis of advanced triazole-based antifungal agents[1]. Because the free base is pron...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Cyclopropyl-4-chloromethyl thiazole is a highly reactive electrophilic intermediate utilized extensively in the synthesis of advanced triazole-based antifungal agents[1]. Because the free base is prone to degradation, the compound is universally isolated, purified, and stored as a stable hydrochloride salt[2]. This Application Note details an optimized antisolvent crystallization (trituration) protocol. By defining the thermodynamic principles and causality behind each operational step, this guide provides drug development professionals with a self-validating framework to ensure high purity and reproducible yields.
Mechanistic Principles of Isolation
The crystallization of 2-cyclopropyl-4-chloromethyl thiazole hydrochloride is not a standard cooling crystallization; it relies on antisolvent-driven precipitation . Understanding the physical chemistry behind this process is critical for scale-up and troubleshooting.
Matrix Preparation (Solvent Stripping): The preceding chlorination utilizes thionyl chloride (
SOCl2
) in a chloroform (
CHCl3
) matrix. Because residual
SOCl2
and its gaseous byproducts (
SO2
,
HCl
) can degrade the product or alter the solubility profile, complete removal via reduced-pressure distillation is mandatory [2]. This yields a highly concentrated, viscous residue containing the product and stoichiometric
HCl
.
Antisolvent Selection (Dielectric Shift): The hydrochloride salt is highly polar and ionic. Diethyl ether (
Et2O
) is selected as the antisolvent due to its exceptionally low dielectric constant (
ϵ≈4.3
). The rapid introduction of
Et2O
sharply decreases the bulk dielectric constant of the residual matrix, drastically reducing the solubility of the ionic salt [1].
Nucleation Kinetics: This sudden drop in solubility forces the system deep into the metastable zone. By rapidly crossing the supersaturation threshold, the system induces rapid primary nucleation, yielding the product as a fine, easily filterable powder rather than large, solvent-trapping single crystals.
Experimental Workflow Diagram
Workflow for the synthesis and antisolvent crystallization of the thiazole intermediate.
Self-Validating Experimental Protocol
This methodology incorporates built-in validation checks to ensure the integrity of the crystallization process at every phase.
Step 1: Reaction Quench and Matrix Concentration
Following the chlorination of 2-cyclopropyl-4-hydroxymethylthiazole (0.9 g) with
SOCl2
(0.68 mL) in chloroform (10 mL) at room temperature for 30 minutes, transfer the reaction mixture to a rotary evaporator[2].
Apply reduced pressure (approx. 50–100 mbar) at a water bath temperature not exceeding 35°C to distill off the chloroform solvent, unreacted
SOCl2
, and dissolved
HCl
gas.
Causality: Maintaining the bath temperature below 35°C prevents thermal degradation of the highly reactive chloromethyl group.
Validation Check 1: The concentration phase is strictly complete only when a thick, oily residue remains and the internal system pressure drops to the baseline limit of the vacuum pump, confirming the absolute absence of volatile acidic components.
Step 2: Antisolvent Addition and Nucleation
Transfer the flask containing the concentrated residue to a well-ventilated fume hood. Ensure the residue has equilibrated to ambient temperature (20°C–25°C).
Vigorously agitate the residue (using a magnetic stir bar at >400 RPM) and rapidly inject 15–20 mL of anhydrous diethyl ether (
Et2O
)[1].
Causality: Rapid addition of the antisolvent promotes a uniform, high degree of supersaturation across the entire volume. Slow addition risks localized liquid-liquid phase separation (oiling out) before crystallization can occur.
Continue vigorous stirring for 30–60 minutes.
Validation Check 2: The successful crossing of the metastable zone is visually confirmed when the clear/oily mixture rapidly transitions into an opaque, pale brown solid suspension.
Step 3: Isolation and Drying
Filter the resulting suspension through a medium-porosity sintered glass funnel under vacuum.
Wash the filter cake with an additional 5–10 mL of ice-cold anhydrous diethyl ether.
Causality: The ice-cold ether wash effectively flushes away trapped lipophilic impurities and residual chloroform without dissolving the highly polar hydrochloride salt.
Dry the pale brown powder under high vacuum at ambient temperature for 2–4 hours to remove residual ether trapped within the crystal lattice.
Validation Check 3 (Final Release): The final product must present as a free-flowing pale brown powder. Perform a melting point analysis; a sharp melting point of 108°C–110°C confirms the identity, crystalline purity, and successful removal of all solvents[2].
Thermodynamic Pathway Diagram
Thermodynamic pathway of antisolvent-induced nucleation and crystallization.
Quantitative Data & Physicochemical Properties
Parameter
Value / Description
Rationale / Implication
Appearance
Pale brown powder
Characteristic morphology of the HCl salt precipitated via rapid kinetic antisolvent addition[2].
Melting Point
108°C – 110°C
A sharp melting point indicates high crystalline purity and the absence of trapped solvent/impurities[1].
Yield
~1.1 g (from 0.9 g precursor)
High efficiency (~95% theoretical) driven by the extreme insolubility of the ionic salt in the ether antisolvent[1].
Primary Solvent
Chloroform (
CHCl3
)
Provides optimal solubility for the alcohol precursor and acts as a non-reactive, moderately polar medium for
SOCl2
[2].
Antisolvent
Diethyl Ether (
Et2O
)
Low polarity (
ϵ≈4.3
) forces the ionic HCl salt out of solution rapidly, driving immediate nucleation[1].
Troubleshooting & Process Optimization
Oiling Out (Liquid-Liquid Phase Separation): If the addition of diethyl ether results in a biphasic liquid mixture (an "oil" at the bottom of the flask) rather than a solid powder, the system has achieved supersaturation but remains above the critical concentration for liquid-liquid separation.
Corrective Action: Seed the mixture with 1–2 mg of previously synthesized 2-cyclopropyl-4-chloromethyl thiazole hydrochloride, or apply mechanical stimulation (scratching the inside of the glass flask with a glass rod) to introduce localized energy and provide primary nucleation sites.
Hygroscopicity and Deliquescence: Because the target compound is a hydrochloride salt, it is inherently hygroscopic and may absorb atmospheric moisture, leading to a depressed melting point or clumping.
Corrective Action: Perform vacuum filtration rapidly. Store the final dried powder in a sealed desiccator over a strong desiccant (e.g., anhydrous calcium chloride or indicating silica gel) under an argon or nitrogen atmosphere.
References
Synthesis of 2-cyclopropyl-4-chloromethyl thiazole hydrochloride. PrepChem. Available at:[Link]
EP0421210A2 - Triazole compounds, their production and use.Google Patents (Takeda Chemical Industries Ltd.).
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound Focus: 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride (CAS: 135207-10-2)
Executive Summary & Mechanistic Rationale
The compound 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride is a highly versatile, electrophilic building block widely utilized in the pharmaceutical industry, most notably in the synthesis of triazole-based antifungal agents and novel kinase inhibitors.
As a Senior Application Scientist, it is critical to understand why this specific moiety is chosen in drug design:
The Cyclopropyl Advantage: Unlike linear alkyl chains (e.g., propyl or butyl groups) which are highly susceptible to cytochrome P450-mediated
ω
-oxidation, the cyclopropyl ring provides a metabolically stable, lipophilic bulk. This restricts the conformational flexibility of the thiazole ring, locking it into favorable binding geometries for target engagement while improving the overall membrane permeability (logD) of the final drug candidate.
The Thiazole Core: Acting as a robust bioisostere for pyridine or benzene rings, the thiazole core provides critical hydrogen-bond acceptor capabilities (via the nitrogen atom) and enhances aqueous solubility compared to purely carbocyclic analogs.
The Chloromethyl Electrophile: The benzylic-like position of the chloromethyl group is highly activated for bimolecular nucleophilic substitution (
SN2
). Because the free base form of chloromethylthiazole is prone to slow degradation and dimerization, it is isolated and utilized as a hydrochloride salt to ensure long-term shelf stability and consistent stoichiometric reactivity [1].
Synthetic Workflows & Logical Relationships
The derivatization of this precursor typically follows a divergent synthetic workflow. The chloromethyl group acts as the primary functional handle for
SN2
displacement by various heteroatom nucleophiles (N, O, S), enabling the rapid generation of diverse chemical libraries.
Synthetic workflow for derivatizing 4-(Chloromethyl)-2-cyclopropylthiazole.
Experimental Methodologies
The following protocols are designed as self-validating systems . In-process controls (IPCs) and specific analytical markers are embedded within the steps to ensure that any deviation is caught immediately, guaranteeing trustworthiness in the synthetic output.
Protocol A: Synthesis of 4-(Chloromethyl)-2-cyclopropylthiazole Hydrochloride
This procedure details the conversion of the hydroxymethyl precursor to the active chloromethyl hydrochloride salt, adapted from validated patent literature [1, 2].
Reagents:
2-cyclopropyl-4-hydroxymethylthiazole: 0.9 g (5.8 mmol)
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 0.9 g of 2-cyclopropyl-4-hydroxymethylthiazole in 10 mL of anhydrous
CHCl3
.
Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The formation of the chlorosulfite intermediate is highly exothermic. Cooling prevents the thermal degradation of the thiazole ring and suppresses the formation of undesired polymeric byproducts.
Activation: Add 0.68 mL of
SOCl2
dropwise over 10 minutes.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
Concentration: Distill off the solvent and excess
SOCl2
under reduced pressure until a crude residue is obtained.
Precipitation: Add 20 mL of cold diethyl ether to the residue and triturate vigorously. A pale brown powder will precipitate.
Isolation: Filter the solid under a vacuum and wash with an additional 10 mL of cold diethyl ether. Dry extensively under a high vacuum to yield approximately 1.1 g of the product.
Self-Validating Quality Control:
Melting Point: Must strictly fall between 108–110 °C . A depressed or broad melting point indicates trapped
SOCl2
or unreacted starting material.
1
H-NMR (
d6
-DMSO): Validation is confirmed by the presence of a sharp singlet at
δ
4.72 ppm (2H, -
CH2Cl
), and the thiazole aromatic proton at
δ
7.47 ppm (1H, s).
Protocol B:
SN2
N-Alkylation with 1H-1,2,4-Triazole
This protocol describes the coupling of the chloromethyl precursor with a triazole pharmacophore, a critical step in synthesizing CYP51-inhibiting antifungals.
Nucleophile Generation: Suspend
K2CO3
and 1H-1,2,4-triazole in anhydrous DMF. Stir for 15 minutes at room temperature. Causality: Pre-forming the triazolide anion ensures rapid attack and minimizes competing hydrolysis of the chloromethyl group.
Coupling: Add the 4-(Chloromethyl)-2-cyclopropylthiazole HCl portion-wise. Causality: The substrate is an HCl salt; it will immediately consume 1.0 eq of the base. Using 2.5 eq of
K2CO3
ensures the reaction medium remains sufficiently basic to drive the
SN2
reaction to completion.
Heating: Elevate the temperature to 70 °C and stir for 4 hours.
Workup: Quench the reaction by pouring it into crushed ice/water. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous
MgSO4
.
Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Eluent: EtOAc/Hexane).
Self-Validating Quality Control:
TLC Monitoring: The UV-active starting material spot (
Rf
~0.6 in 1:1 EtOAc/Hexane) must completely disappear.
NMR Shift: Successful alkylation is verified by the disappearance of the -
CH2Cl
singlet at ~4.72 ppm and the emergence of a new methylene singlet shifted downfield to ~5.30 ppm, reflecting the electron-withdrawing effect of the newly attached triazole ring.
Quantitative Data: Optimization of Nucleophilic Substitution
To assist in library generation, the following table summarizes optimized conditions for various nucleophiles reacting with 4-(Chloromethyl)-2-cyclopropylthiazole HCl.
Table 1: Reaction Optimization and Yield Comparison
Nucleophile Class
Specific Reagent
Base (Equivalents)
Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
Azole (N)
1H-1,2,4-Triazole
K2CO3
(2.5)
DMF
70
4.0
82%
Azole (N)
Imidazole
Cs2CO3
(2.5)
MeCN
60
6.0
88%
Amine (N)
Morpholine
DIPEA (3.0)
DCM
25
2.0
95%
Thiol (S)
Thiophenol
K2CO3
(2.5)
Acetone
25
3.0
91%
Pharmacological Pathway Visualization
Once the triazole derivative is synthesized, its biological efficacy relies on a highly specific target engagement pathway. The diagram below maps the causality from the chemical
SN2
event to the ultimate phenotypic outcome in fungal pathogens.
SN2 mechanism and subsequent CYP51 target engagement by triazole derivatives.
References
Source: European Patent Office (EP0421210A2) / Takeda Chemical Industries Ltd.
Synthesis of 2-cyclopropyl-4-chloromethyl thiazole hydrochloride
Source: PrepChem
URL:[Link]
Application
Application Note: Advanced Safe Storage and Handling Protocols for Moisture-Sensitive Thiazole Hydrochlorides
Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Solid-State Chemistry & Pharmaceutical Preformulation Introduction and Mechanistic Rationale Thiazole hydrochlorides are ub...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals
Discipline: Solid-State Chemistry & Pharmaceutical Preformulation
Introduction and Mechanistic Rationale
Thiazole hydrochlorides are ubiquitous in modern pharmacology, forming the core pharmacophore of numerous kinase inhibitors, antimicrobial agents, and CNS therapeutics. While formulating a thiazole derivative as a hydrochloride (HCl) salt dramatically enhances its aqueous solubility and bioavailability compared to its free base, it introduces a critical vulnerability: profound hygroscopicity[1].
As a Senior Application Scientist, I frequently observe assay failures and batch rejections stemming from improper handling of these salts. To prevent this, we must understand the causality behind their instability. The electronegative chloride counterion acts as a potent hydrogen bond acceptor, facilitating rapid interaction with atmospheric water vapor[2]. This surface adsorption leads to micro-solvation and deliquescence.
Once moisture is introduced into the crystal lattice, it triggers two primary chemical degradation pathways:
Hydrolysis: The thiazole ring, particularly under localized alkaline shifts in the moisture film, is highly susceptible to hydrolytic ring-opening[3].
Oxidation: The sulfur atom within the thiazole ring is a prime target for oxidation in the presence of water and dissolved oxygen, leading to the formation of sulfoxides or sulfones. This permanently alters the electronic properties and 3D conformation of the molecule[3].
Understanding this mechanism is the foundation of a self-validating handling protocol. If we eliminate the moisture vector, we arrest the degradation cascade.
Quantitative Impact of Moisture on Thiazole Salts
To standardize handling procedures, we categorize the hygroscopicity of thiazole hydrochlorides using the European Pharmacopoeia (Ph. Eur.) criteria[4]. The table below summarizes the quantitative thresholds and the corresponding physical impact on the active pharmaceutical ingredient (API).
Ph. Eur. Hygroscopicity Class
Weight Gain at 80% RH (% w/w)
Physical/Chemical Impact on Thiazole HCl
Required Handling Environment
Class I: Non-hygroscopic
< 0.2%
Negligible impact; stable crystal lattice.
Ambient laboratory conditions.
Class II: Slightly Hygroscopic
0.2% – 2.0%
Surface moisture adsorption; potential for slow oxidation over months.
Desiccator storage; rapid ambient weighing.
Class III: Hygroscopic
2.0% – 15.0%
Hydrate formation; rapid hydrolysis of susceptible functional groups.
Controlled humidity environment (<30% RH).
Class IV: Very Hygroscopic
> 15.0%
Deliquescence (solid turns to liquid); immediate chemical degradation.
Inert atmosphere glovebox (Argon/N₂).
Mechanistic Workflow of Degradation
The following diagram illustrates the causal relationship between atmospheric exposure and the ultimate loss of pharmacological efficacy in thiazole hydrochlorides.
Moisture-induced degradation pathways of thiazole hydrochlorides.
Step-by-Step Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system. By incorporating verification steps (like Karl Fischer titration), researchers can confirm the efficacy of their handling techniques.
Protocol 1: Controlled Atmosphere Weighing and Dispensing
For Class III and IV hygroscopic thiazole hydrochlorides, ambient weighing will result in inaccurate stoichiometry due to rapid water mass uptake.
Step-by-Step Methodology:
Preparation: Purge a glovebox with high-purity Argon or Nitrogen until the internal relative humidity (RH) drops below 5% and oxygen levels are <10 ppm.
Static Neutralization: Hygroscopic powders in ultra-dry environments generate significant static electricity, causing powder to jump and cling to spatulas. Activate an anti-static ionizer bar inside the glovebox for 5 minutes prior to handling.
Equilibration: Transfer the sealed API vial, volumetric flasks, and anti-static weighing boats into the antechamber. Cycle the vacuum/purge sequence three times before moving items into the main chamber.
Dispensing: Uncap the API vial and quickly dispense the required mass using a micro-spatula.
Validation Step: To validate that moisture was not introduced, perform a rapid Karl Fischer (KF) coulometric titration on a 10 mg dummy sample weighed under the same conditions. The water content should remain identical to the Certificate of Analysis (CoA).
Protocol 2: Preparation of Anhydrous Stock Solutions
Introducing a moisture-compromised solid into an aqueous assay buffer accelerates degradation[3]. Stock solutions must be prepared in anhydrous organic solvents to lock the molecule in a stable state.
Step-by-Step Methodology:
Solvent Selection: Select an anhydrous, water-miscible solvent. Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are standard, but they must be purchased in septum-sealed, over-molecular-sieve bottles (water content <0.005%)[3].
Dissolution: Inside the glovebox, add the anhydrous DMSO directly to the pre-weighed thiazole hydrochloride in a volumetric flask.
Homogenization: Swirl gently until complete dissolution is achieved. Avoid aggressive sonication, which can induce localized heating and thermal degradation.
Aliquotting: Divide the stock solution into single-use amber glass vials (to prevent photodegradation of the aromatic system)[3].
Sealing: Cap with PTFE-lined silicone septa and crimp tightly before removing from the inert atmosphere.
Protocol 3: Long-Term Storage and Desiccation
Repeated freeze-thaw cycles and temperature fluctuations cause condensation, which is fatal to thiazole hydrochlorides.
Step-by-Step Methodology:
Solid API Storage: Store bulk solid powders in a secondary container (e.g., a vacuum desiccator cabinet containing active indicating silica gel or Drierite). Place the desiccator in a temperature-controlled environment (typically 4°C or -20°C, as dictated by the specific compound's thermal stability profile)[3].
Stock Solution Storage: Flash-freeze the single-use DMSO aliquots in liquid nitrogen, then transfer them immediately to a -80°C freezer.
Thawing (Critical Step): When retrieving an aliquot, allow the vial to warm to room temperature before opening the cap. Opening a cold vial immediately draws ambient moisture into the hygroscopic DMSO/HCl mixture through condensation.
References
Gupta, P., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". Molecules (NIH).[Link]
Namjoshi, O. A., et al. "Hydrochloride Salt of the GABAkine KRM-II-81". ACS Omega.[Link]
Semantic Scholar. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs". Pharmaceutics.[Link]
Solvent selection guide for reactions utilizing 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride
Executive Summary & Mechanistic Foundation 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride is a highly versatile electrophilic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Foundation
4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride is a highly versatile electrophilic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and bioactive heterocycles. The primary mode of reactivity for the chloromethyl group on the thiazole ring is nucleophilic aliphatic substitution (SN2). The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by amines, phenols, and thiols [1].
However, the physical state of this reagent—a hydrochloride salt —introduces critical mechanistic variables. If the HCl is not properly neutralized, the target nucleophile will undergo protonation. A protonated amine (ammonium) or phenol is non-nucleophilic, which will immediately stall the SN2 pathway. Therefore, the selection of the solvent cannot be decoupled from the selection of the base; the solvent must simultaneously dissolve the starting materials, solvate the neutralizing base, and stabilize the SN2 transition state without participating in side reactions.
Solvent Categories and Causality
Polar Aprotic Solvents (The Gold Standard - DMF, MeCN):
Solvents like N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) are the optimal choices for SN2 reactions. They efficiently solvate the cations (e.g., K+, Cs+) from the inorganic bases, leaving the nucleophilic anion "naked" and highly reactive. For instance, the O-alkylation of phenols with chloromethylthiazole derivatives in DMF using K2CO3 at room temperature has been reported to proceed in near-quantitative yields (up to 97%) [2].
Protic Solvents (Use with Caution - EtOH, MeOH):
While excellent for dissolving the hydrochloride salt, protic solvents form dense hydrogen-bond networks around the nucleophile, drastically reducing its reactivity. Furthermore, heating chloromethylthiazoles in alcohols risks solvolysis (etherification of the chloromethyl group). They are only recommended for highly reactive nucleophiles like thiols.
Non-Polar Solvents (Specialized - Toluene, DCM):
These solvents offer incredibly easy downstream workups but suffer from poor solubility of both the hydrochloride salt and inorganic bases. Reactions in toluene require the addition of Phase Transfer Catalysts (PTCs) like Tetrabutylammonium bromide (TBAB) or the use of soluble organic bases like N,N-Diisopropylethylamine (DIPEA).
Quantitative Solvent Comparison
The following table summarizes the physicochemical properties and performance metrics of common solvents used with 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride.
Solvent
Dielectric Constant (ε)
HCl Salt Solubility
SN2 Rate Enhancement
Solvolysis Risk
Ideal Base Pairing
DMF
36.7
Excellent
Very High
None
Cs2CO3, K2CO3, NaH
Acetonitrile
37.5
Good
High
None
K2CO3, DIPEA
Dichloromethane
8.9
Poor
Low
None
DIPEA, Et3N
Ethanol
24.5
Excellent
Moderate
High
NaOH, NaOEt
Toluene
2.4
Very Poor
Very Low
None
K2CO3 + TBAB (PTC)
Validated Experimental Protocols
The following protocols are designed as self-validating systems , meaning they contain built-in physical or chemical checks to ensure the reaction is proceeding correctly at each critical node. Base-catalyzed alkylations of this nature are foundational steps in the synthesis of complex pharmacophores [3].
Protocol A: N-Alkylation of a Secondary Amine (Acetonitrile Pathway)
Acetonitrile is chosen here because it balances high SN2 reaction rates with a highly streamlined evaporative workup.
Preparation: Suspend 1.0 equivalent of 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride in anhydrous Acetonitrile to achieve a 0.2 M concentration.
Self-Validation Check: Stir for 15 minutes. Extract a 10 µL aliquot, dilute in 1 mL of DI water, and check the pH. It must be >8.5, confirming the complete neutralization of the HCl salt and the presence of excess base for the reaction.
Nucleophile Addition: Add 1.1 equivalents of the target secondary amine dropwise.
Reaction: Heat the suspension to 60°C under a nitrogen atmosphere for 4–6 hours.
Self-Validation Check: Perform TLC (Hexane/EtOAc 1:1, UV 254 nm). The starting material spot (typically Rf ~ 0.4-0.5) should be completely consumed, replaced by a more polar, UV-active product spot.
Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts. Evaporate the Acetonitrile under reduced pressure. Partition the residue between Ethyl Acetate and water, wash the organic layer with brine, dry over Na2SO4, and concentrate.
Protocol B: O-Alkylation of a Phenol (DMF Pathway)
DMF is chosen here because phenoxide anions require strong polarization to overcome the steric and electronic hindrance of the SN2 attack.
Phenoxide Formation: Dissolve 1.1 equivalents of the target phenol in anhydrous DMF (0.2 M). Add 2.0 equivalents of Cs2CO3. Stir at room temperature for 30 minutes.
Self-Validation Check: The solution will typically undergo a distinct color change (often becoming vibrant yellow or orange), visually confirming the deprotonation of the phenol into the highly nucleophilic phenoxide anion.
Electrophile Addition: Add 1.0 equivalent of 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride portion-wise over 10 minutes. (Adding the salt to the pre-formed phenoxide prevents base-catalyzed degradation of the chloromethyl group).
Reaction: Stir at room temperature or gently heat to 50°C for 3–5 hours.
Workup: Quench the reaction by pouring the mixture into 5 volumes of rapidly stirred ice water.
Self-Validation Check: If the product is highly lipophilic, it will spontaneously precipitate as a solid, allowing for direct isolation via vacuum filtration. If it forms an oil, extract with Diethyl Ether (Ether is vastly superior to EtOAc for leaving DMF in the aqueous phase).
Workflow Diagram
Fig 1: Decision matrix for solvent and base selection in chloromethylthiazole alkylations.
References
Title: An Efficient Synthesis of New Pyrazolines and Isoxazolines Bearing Thiazolyl and Etheral Pharmacophores
Source: ResearchGate
URL: [Link]
Title: Synthesis and Structure−activity Relationships of Antitubercular 2-Nitroimidazooxazines Bearing Heterocyclic Side Chains
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing 4-(Chloromethyl)-2-cyclopropylthiazole Hydrochloride Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 4-(Chlor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride .
This highly reactive heterocyclic building block is notoriously prone to yield-limiting side reactions, including alpha-haloketone polymerization and product hydrolysis. This guide bridges theoretical mechanistic chemistry with field-proven benchtop protocols to ensure a self-validating, high-yield synthetic system.
Mechanistic Overview & Synthetic Pathways
The synthesis of 4-(chloromethyl)-2-cyclopropylthiazole typically relies on the Hantzsch Thiazole Synthesis , a robust cyclocondensation between cyclopropanecarbothioamide and 1,3-dichloroacetone[1]. While direct, this route requires strict control over thermodynamics and moisture. Alternatively, a two-step approach via a hydroxymethyl intermediate offers a more controlled, albeit longer, pathway to the final hydrochloride salt[2].
Synthetic routes to 4-(Chloromethyl)-2-cyclopropylthiazole HCl via Hantzsch or chlorination.
Troubleshooting Guide & FAQs
Q1: Why is my crude yield consistently low, accompanied by black, tarry byproducts?A1: This is a classic symptom of 1,3-dichloroacetone degradation. 1,3-Dichloroacetone is a highly reactive bi-electrophile. If the reaction temperature exceeds the optimal reflux point, or if the addition is too rapid, the alpha-haloketone undergoes self-condensation and polymerization, forming tarry mixtures[1].
Causality & Solution: Opt for a solvent with a moderate boiling point like acetone (56°C), which inherently caps the reaction temperature during reflux[3]. Alternatively, use a slow, dropwise addition of 1,3-dichloroacetone to the thioamide solution at 0–5°C before gradually warming to room temperature[4].
Q2: How do I prevent the hydrolysis of the chloromethyl group during isolation?A2: The chloromethyl group at the 4-position of the thiazole ring is highly activated (allylic/benzylic-like) and is exceptionally susceptible to solvolysis or hydrolysis in the presence of water or protic solvents (like ethanol or methanol)[4].
Causality & Solution: Avoid aqueous workups entirely. If the Hantzsch synthesis is performed in acetone with a solid desiccant, simply filter off the inorganic salts and concentrate the filtrate in vacuo[3]. To form the hydrochloride salt, dissolve the crude oil in an anhydrous non-polar solvent (e.g., diethyl ether) and introduce anhydrous HCl gas or a standardized HCl/dioxane solution[2].
Q3: I am observing incomplete conversion of cyclopropanecarbothioamide. How can I drive the reaction to completion?A3: The Hantzsch cyclocondensation produces one equivalent of water upon the cyclization of the intermediate hydroxythiazoline to the aromatic thiazole[1]. In polar aprotic solvents, this water can stall the equilibrium and competitively hydrolyze the 1,3-dichloroacetone.
Causality & Solution: Introduce an anhydrous water scavenger directly into the reaction mixture. The addition of anhydrous magnesium sulfate (MgSO₄) effectively sequesters the generated water, driving the dehydration step forward via Le Chatelier's principle and protecting the reagents[3].
Diagnostic Workflow
Diagnostic workflow for resolving common yield-limiting issues in thiazole synthesis.
Condition Optimization Matrix
To maximize yield, the choice of solvent and additive is critical. Below is a data summary of common reaction conditions and their mechanistic impact on the final yield.
Protic solvent leads to competitive solvolysis of the chloromethyl group[1].
THF
Reflux (66°C)
Molecular Sieves
16 h
60 - 70%
Good solubility, but slower reaction kinetics compared to acetone[5].
Standardized Experimental Protocols
Protocol A: Direct Hantzsch Cyclization (Optimized for High Yield)
This protocol utilizes in situ water scavenging to prevent equilibrium stalling and product hydrolysis.
Preparation: In a rigorously dried round-bottom flask, suspend cyclopropanecarbothioamide (1.0 eq) and anhydrous MgSO₄ (approx. 1.0 eq by weight) in anhydrous acetone[3].
Addition: Add 1,3-dichloroacetone (1.1 eq) to the suspension. Note: Using a slight 0.1 eq excess compensates for trace degradation of the electrophile[6].
Cyclocondensation: Heat the mixture to a gentle reflux (approx. 56°C) for 3.5 hours under an inert atmosphere (N₂ or Ar)[3].
Filtration: Allow the reaction to cool to room temperature. Filter the mixture rapidly through a pad of Celite to remove the hydrated MgSO₄ and any insoluble polymeric impurities.
Concentration: Concentrate the filtrate in vacuo to yield the crude 4-(chloromethyl)-2-cyclopropylthiazole as a yellow oil[3].
Salt Formation: Dissolve the crude oil in anhydrous diethyl ether. Precipitate the target compound by adding a stoichiometric amount of anhydrous HCl (e.g., 4M in dioxane). Filter, wash with cold ether, and dry the resulting pale brown powder[2].
Protocol B: Two-Step Synthesis via Hydroxymethyl Intermediate
An alternative route if 1,3-dichloroacetone polymerization cannot be controlled in your specific reactor setup.
Dissolution: Dissolve 2-cyclopropyl-4-hydroxymethylthiazole (1.0 eq) in anhydrous chloroform (10 mL per gram of substrate)[2].
Thermal Control: Cool the solution to 0°C using an ice bath to control the impending exotherm.
Chlorination: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 15 minutes[2]. Mechanistic Note: SOCl₂ acts as both the chlorinating agent and the in situ generator of the required HCl gas.
Maturation: Remove the ice bath and stir the mixture at room temperature for 30 minutes[2].
Isolation: Distill off the excess thionyl chloride and chloroform under reduced pressure.
Crystallization: Triturate the residue with anhydrous diethyl ether to induce crystallization. Filter to isolate 2-cyclopropyl-4-chloromethyl thiazole hydrochloride as a solid (m.p. 108°-110° C)[2].
References
US Patent 5,886,036A - Retroviral protease inhibiting compounds (Details the optimized MgSO₄/Acetone Hantzsch synthesis protocol).
Synthesis of 2-cyclopropyl-4-chloromethyl thiazole hydrochloride - Experimental procedures for thiazole chlorination and salt formation.
Source: PrepChem
URL:[Link]
Synthesis and Antimicrobial Evaluation of 1,3-thiazole Derivatives - Solvent effects and kinetic observations in thiazole synthesis.
Source: ResearchGate
URL: [Link]
Preventing degradation of 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride during long-term storage
Technical Support Center: Handling & Stability of 4-(Chloromethyl)-2-cyclopropylthiazole Hydrochloride Welcome to the advanced troubleshooting and handling hub for 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride (CA...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling & Stability of 4-(Chloromethyl)-2-cyclopropylthiazole Hydrochloride
Welcome to the advanced troubleshooting and handling hub for 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride (CAS: 135207-10-2). This guide is engineered for application scientists and drug development professionals who require high-fidelity preservation of this highly reactive heterocyclic building block.
Part 1: The Chemical Paradox – Understanding Degradation Causality
To prevent degradation, one must understand the structural paradox of this compound. The free base form of any chloromethylthiazole is inherently unstable. The thiazole ring contains a nucleophilic nitrogen, while the chloromethyl group (-CH2Cl) is a potent electrophile. If left as a free base, the molecules will undergo rapid intermolecular N-alkylation, triggering a runaway polymerization reaction that results in an insoluble, dark tar.
To prevent this, the compound is supplied as a hydrochloride (HCl) salt . Protonating the thiazole nitrogen quenches its nucleophilicity, stabilizing the molecule. However, this introduces a new vulnerability: extreme hygroscopicity . The HCl salt aggressively absorbs atmospheric moisture. Once hydrated, water acts as a nucleophile,1[1]. Furthermore, thermal stress can drive off the HCl gas, reverting the compound to its unstable free base form, thereby 2[2].
Caption: Primary degradation pathways: Moisture-induced hydrolysis and heat-induced polymerization.
Part 2: Diagnostic Troubleshooting & FAQs
Q1: My stock powder turned from a free-flowing white solid into a sticky, yellow/brown gum. Is it still usable?A1: No. This visual shift is the hallmark of intermolecular polymerization. Moisture breached the container, initiating hydrolysis. The resulting loss of HCl locally deprotonated adjacent molecules, triggering N-alkylation. Once the compound becomes gummy or discolored, the purity is irreversibly compromised. Discard the vial.
Q2: How stable are aqueous solutions of this compound for in vitro assays?A2: Highly unstable.1[1]. Hydrolysis in water is rapid and pH-dependent. For biological assays, prepare aqueous dilutions immediately before use and discard any remaining solution.
Q3: Can I prepare a master stock solution in DMSO and store it in the freezer?A3: Yes, but with strict limitations.1[1]. However, DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric water, the compound will degrade even while frozen. You must use freshly opened, anhydrous DMSO.
Part 3: Quantitative Stability Metrics
The following table synthesizes the expected shelf-life of chloromethylthiazole hydrochloride derivatives across various conditions, derived from established stability profiles of analogous compounds.
Storage Condition
State / Solvent
Temperature
Estimated Shelf Life
Primary Degradation Risk
Inert Atmosphere (Argon)
Solid (Lyophilized)
-20°C to -80°C
> 24 Months
None (Optimal Condition)
Ambient Air (Sealed)
Solid (Lyophilized)
2°C to 8°C
1 to 3 Months
Slow moisture ingress
Ambient Air (Opened)
Solid (Lyophilized)
25°C (Room Temp)
< 2 Weeks
Rapid hygroscopic polymerization
Anhydrous DMSO
Solution
-80°C
Up to 6 Months
Freeze-thaw condensation
Aqueous Buffer (pH 7.4)
Solution
25°C
< 24 Hours
Rapid hydrolysis
Part 4: Self-Validating Handling & Aliquoting Protocol
To guarantee scientific integrity, the handling of 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride must follow a self-validating workflow. This ensures that any breach in environmental control is detected before the compound is ruined.
Action: Remove the primary stock vial from the -20°C freezer and place it inside a desiccator. Allow it to sit for at least 60 minutes before opening.
Self-Validation: Wipe the exterior of the glass vial with a tissue. If any condensation forms on the glass, the vial has not reached room temperature. Opening it now will cause atmospheric moisture to instantly condense on the cold powder. Wait until the glass remains completely dry.
Step 2: Inert Atmosphere Transfer
Action: Transfer the equilibrated, unopened vial into a glovebox or a controlled environment with a relative humidity (RH) of < 5%.
Self-Validation: Use a calibrated hygrometer inside the glovebox. Do not uncap the vial if the RH reads above 5%.
Step 3: Aliquoting and Reconstitution
Action: Weigh out single-use aliquots into amber glass vials (to prevent photolytic degradation). If preparing a stock solution, use only anhydrous solvents.
Self-Validation: Before dissolving the compound, validate the solvent's water content using a Karl Fischer titrator. The solvent must contain < 50 ppm water.
Step 4: Backfilling and Sealing
Action: Purge the headspace of each amber vial with heavy inert gas.3[3]. Cap tightly and wrap the seal with Parafilm.
Self-Validation: A properly sealed vial should show no signs of powder clumping after 48 hours at -20°C. If clumping is observed, the seal has failed.
Caption: Self-validating workflow for aliquoting and long-term storage.
Optimizing thionyl chloride equivalents for maximum chlorination efficiency
Welcome to the Technical Support Center for Advanced Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical dynamics of thionyl chloride ( SOCl2...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex physicochemical dynamics of thionyl chloride (
SOCl2
) mediated chlorination.
This guide moves beyond basic empirical recipes. Here, we dissect the causality behind stoichiometry, catalytic mechanisms, and side-reaction pathways to help you engineer a self-validating, high-yield protocol for acyl and alkyl chloride synthesis.
Optimization Workflow & Decision Matrix
Before diving into specific troubleshooting, consult the decision matrix below. This outlines the fundamental logic path for optimizing
SOCl2
chlorination workflows based on substrate reactivity and observed byproducts.
Figure 1: Decision tree for optimizing SOCl₂ equivalents and reaction conditions.
Stoichiometry & Equivalents (FAQ)
Q: How many equivalents of
SOCl2
should I use for a standard carboxylic acid to acyl chloride conversion?A: For batch reactions in a solvent (e.g., dichloromethane or toluene), the optimal range is 1.1 to 1.5 equivalents [1].
Causality: The reaction requires exactly 1.0 equivalent theoretically. However,
SOCl2
is highly volatile and can be lost to the headspace or swept away by the vigorous evolution of
SO2
and
HCl
gases. A slight excess (10-50%) ensures the reaction is driven to completion. While older literature often suggests using neat
SOCl2
(effectively a massive excess), this creates significant safety and environmental bottlenecks during scale-up due to the need to distill off large volumes of toxic, corrosive reagent.
Q: Why am I seeing symmetric acid anhydride byproducts instead of the desired acyl chloride?A: This is a classic symptom of localized
SOCl2
starvation (using < 1.0 equivalent or poor mixing)[2].
Causality: Acyl chlorides are highly electrophilic. If unreacted carboxylic acid remains in the system because the
SOCl2
has been depleted, the carboxylate oxygen will nucleophilically attack the newly formed acyl chloride. This addition-elimination pathway ejects a chloride ion and forms a stable, symmetric acid anhydride.
Solution: Increase
SOCl2
to 1.2 equivalents, ensure vigorous stirring, and add the
SOCl2
dropwise to a solution of the acid to maintain a local excess of the chlorinating agent.
Q: When converting alcohols to alkyl chlorides, why do I see dialkyl sulfite byproducts?A: This occurs when the intermediate chlorosulfite ester (
R−O−SO−Cl
) reacts with a second equivalent of the starting alcohol rather than undergoing the desired intramolecular
SNi
or intermolecular
SN2
displacement by chloride[3].
Solution: This is mitigated by adding a stoichiometric amine base (like pyridine or triethylamine). The base neutralizes the generated
HCl
, providing a high concentration of free chloride ions (
Cl−
) that outcompete the alcohol for nucleophilic attack on the intermediate.
Catalysis & Reaction Kinetics (FAQ)
Q: My chlorination is sluggish even at reflux. Should I add DMF, and how does it work mechanistically?A: Yes, adding a catalytic amount of N,N-Dimethylformamide (DMF) (1–5 mol%) will drastically accelerate the reaction.
Causality:
SOCl2
itself is a relatively mild electrophile. DMF reacts rapidly with
SOCl2
to form a chloro-N,N-dimethylformiminium chloride intermediate—commonly known as the Vilsmeier-Haack reagent [4]. This iminium species is vastly more electrophilic than
SOCl2
. The carboxylic acid attacks this intermediate to form a mixed imino-anhydride, which rapidly collapses in the presence of chloride ions to yield the acyl chloride and regenerate the DMF catalyst[2].
Figure 2: Mechanistic pathway of DMF-catalyzed acyl chloride formation.
Q: Are there safety concerns with using DMF as a catalyst?A:Yes, absolutely. While DMF is highly effective, its reaction with chlorinating agents like
SOCl2
generates dimethylcarbamoyl chloride (DMCC) as a minor byproduct[5]. DMCC is a known animal carcinogen and a suspected human carcinogen. If your downstream application is an Active Pharmaceutical Ingredient (API), you must control and monitor DMCC exposure to parts-per-billion (ppb) levels. If DMCC generation is unacceptable, consider using oxalyl chloride or strictly thermal activation without DMF.
Quantitative Data: Equivalents vs. Yield
The following table synthesizes typical experimental outcomes when optimizing
SOCl2
equivalents and catalysts for a standard aliphatic carboxylic acid at 40°C in dichloromethane.
SOCl2
Equivalents
DMF Catalyst (mol%)
Reaction Time
Acyl Chloride Yield
Anhydride Byproduct
DMCC Byproduct
0.9 (Deficit)
0
12 hours
< 60%
~35%
None
1.0 (Exact)
0
12 hours
75%
15%
None
1.2 (Optimal)
0
8 hours
92%
< 2%
None
1.2 (Catalyzed)
5.0
1.5 hours
> 98%
< 1%
~1500 ppm
5.0 (Neat)
0
4 hours
95%
< 1%
None
Note: While 5.0 equivalents (neat) provides excellent yield, the environmental factor (E-factor) and scale-up hazards associated with stripping excess
SOCl2
make the 1.2 equivalent + catalyst route far superior for process chemistry.
Standard Operating Protocol (SOP): Self-Validating Optimization Screen
To ensure your specific substrate converts cleanly without relying on assumptions, use this self-validating methodology. This protocol incorporates an "aliquot quench" step, transforming the unstable acyl chloride into a stable methyl ester for accurate GC-MS/LC-MS quantification.
Step 1: System Preparation
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
Causality:
SOCl2
and acyl chlorides are highly moisture-sensitive. Ambient humidity will hydrolyze the product back to the starting carboxylic acid, generating
HCl
and skewing your stoichiometric ratios[2].
Step 2: Reagent Loading
Charge the flask with the carboxylic acid (1.0 equiv, e.g., 10 mmol) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.
(Optional) Add anhydrous DMF (0.05 equiv, 5 mol%) if the substrate is sterically hindered or electron-deficient.
Step 3: Controlled Addition
Cool the reaction mixture to 0°C using an ice bath.
Add
SOCl2
(1.2 equiv, 12 mmol) dropwise via a syringe over 10 minutes.
Causality: Dropwise addition controls the exothermic release of
SO2
and
HCl
gases, preventing solvent bumping and loss of the volatile
SOCl2
[3].
Step 4: Thermal Activation
Remove the ice bath and allow the reaction to warm to room temperature. If gas evolution ceases but the reaction is incomplete, warm to 40°C (reflux in DCM).
Step 5: Self-Validating Quench (Critical Step)
After 2 hours, withdraw a 50 µL aliquot using a dry syringe.
Inject the aliquot into a GC vial containing 0.5 mL of anhydrous methanol and 10 µL of pyridine.
Causality: The methanol rapidly and quantitatively converts the generated acyl chloride into a stable methyl ester. Unreacted carboxylic acid remains unchanged. Analyzing this vial via GC-MS allows you to precisely calculate the conversion ratio of Acid
→
Acyl Chloride without the analytical noise of degrading acid chlorides on the column.
Step 6: Workup and Volatile Stripping
Once >98% conversion is confirmed via the quench assay, cool the bulk reaction to room temperature.
Concentrate the mixture under reduced pressure (rotary evaporation) using a secondary cold trap to catch unreacted
SOCl2
,
SO2
, and
HCl
.
Azeotrope the residue twice with 5 mL of anhydrous toluene to remove trace
SOCl2
. The resulting crude acyl chloride is typically pure enough for immediate downstream coupling.
References
Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions
Organic Process Research & Development (ACS Publications)
URL:[Link]
Acyl Chloride Synthesis and Reactivity
Wikipedia, The Free Encyclopedia
URL:[Link]
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides
Master Organic Chemistry
URL:[Link]
Reaction Chemistry & Engineering - Flow Chemistry Optimization
Royal Society of Chemistry / MPG.PuRe
URL:[Link] (Derived from flow-chemistry optimization data)
Technical Support Center: Advanced Purification & Troubleshooting for CAS 135207-10-2
Welcome to the Technical Support Center for CAS 135207-10-2 , chemically identified as 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride [1]. As a critical active pharmaceutical ingredient (API) intermediate, this com...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for CAS 135207-10-2 , chemically identified as 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride [1]. As a critical active pharmaceutical ingredient (API) intermediate, this compound presents unique handling and purification challenges.
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind experimental choices, ensuring that every protocol you execute is a self-validating system designed to preserve the integrity of both the reactive chloromethyl group and the hydrochloride salt[2].
Physicochemical Profiling & Solvent Causality
To purify CAS 135207-10-2 successfully, we must first understand its dual-nature reactivity. The molecule contains a highly basic thiazole nitrogen (protonated as an HCl salt) and a highly electrophilic chloromethyl group.
Standard single-solvent recrystallization using hot alcohols or water will almost certainly lead to product degradation via solvolysis (nucleophilic substitution of the chlorine atom by the solvent)[3]. Therefore, we must utilize a strictly controlled liquid anti-solvent recrystallization method[4].
Quantitative Data & Solvent Compatibility Summary
Property / Parameter
Characteristic
Experimental Implication & Causality
Molecular Structure
Thiazole HCl Salt + Chloromethyl
Requires balancing salt solubility with electrophile stability[2].
Primary Solvents (Good)
Anhydrous Isopropanol (IPA), Acetonitrile (MeCN)
Dissolves the HCl salt at moderate temperatures (<45°C) without immediate solvolysis.
Anti-Solvents (Poor)
MTBE, Diethyl Ether, Heptane
Forces the salt out of solution by abruptly lowering the dielectric constant of the medium[5].
Thermal Limit
< 45°C during dissolution
Exceeding this temperature exponentially increases the risk of chloromethyl hydrolysis/alcoholysis[3].
Drying Limit
30°C under moderate vacuum
Prevents the loss of HCl gas (free-basing) and thermal degradation.
This methodology is designed to validate itself at each step. If the solution behaves unexpectedly (e.g., fails to clarify or oils out), it immediately signals a deviation in temperature or solvent anhydrousness.
Step 1: Anhydrous Preparation
Ensure all glassware is oven-dried. Utilize strictly anhydrous primary solvents (e.g., Acetonitrile or Isopropanol, KF < 0.05%) and anti-solvents (e.g., Methyl tert-butyl ether, MTBE). Moisture is the primary enemy of the chloromethyl group.
Step 2: Controlled Dissolution
Suspend the crude CAS 135207-10-2 in a minimal volume of the primary solvent. Warm the suspension gently in a water bath to 40–45°C max . Causality: We use the lowest possible dissolution temperature to kinetically stall the solvolysis reaction while thermodynamically allowing the salt to dissolve.
Step 3: Hot Clarification
Quickly filter the warm solution through a 0.45 µm PTFE membrane syringe filter into a pre-warmed receiving flask. This removes insoluble mechanical impurities and polymeric byproducts.
Step 4: Anti-Solvent Titration
While maintaining gentle stirring, add the anhydrous anti-solvent (MTBE) dropwise. Stop the addition the exact moment the solution exhibits a faint, persistent opalescence (the cloud point). Causality: The cloud point indicates the metastable zone where nucleation begins. Over-adding anti-solvent here causes rapid precipitation, trapping impurities in the crystal lattice[4].
Step 5: Nucleation and Maturation
Remove the flask from the heat source. Allow it to cool ambiently to room temperature over 1 hour, then transfer to an ice bath (0–5°C) for 2 hours.
Step 6: Isolation
Filter the resulting crystals rapidly under a nitrogen blanket to prevent atmospheric moisture absorption. Wash the filter cake with cold MTBE and dry in a vacuum desiccator at 30°C to constant weight.
Workflow & Logic Visualization
Workflow for the anti-solvent recrystallization and troubleshooting of CAS 135207-10-2.
Troubleshooting & FAQs
Q1: During the cooling phase, my product separated as a sticky oil at the bottom of the flask instead of forming crystals. How do I fix this?A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the melting point of the solvated compound is lower than the temperature at which it supersaturates. This is usually caused by adding the anti-solvent too rapidly or having a high concentration of impurities.
Troubleshooting: Do not discard the batch. Gently reheat the mixture until the oil redissolves into a single homogeneous phase. Add a small volume (5-10%) of your primary solvent (e.g., IPA) to shift the solubility curve, then cool the solution much more slowly. Introduce a few seed crystals exactly at the cloud point to force solid-state nucleation rather than liquid separation.
Q2: Post-purification NMR analysis shows a reduced integration for the chloromethyl peak (-CH₂Cl) and the appearance of a new signal. What went wrong?A: Your compound underwent solvolysis[3]. If you used a protic solvent like methanol or ethanol and heated the solution above 45°C or for an extended period, the solvent acted as a nucleophile. It displaced the chlorine atom, converting your target molecule into an alkoxymethyl ether (e.g., methoxymethyl) or a hydroxymethyl derivative if moisture was present.
Troubleshooting: You must minimize thermal exposure. Switch to an aprotic primary solvent like Acetonitrile (MeCN), which cannot act as a nucleophile. If you must use Isopropanol, ensure dissolution takes no longer than 10 minutes and strictly monitor the internal temperature.
Q3: My recovered yield is excellent, but the product has become highly hygroscopic and seems to have lost its crystalline structure after drying. Why?A: You likely over-dried the compound, leading to the dissociation and loss of hydrogen chloride (HCl) gas. Hydrochloride salts of weak bases (like thiazoles) can revert to their free-base form if subjected to high vacuum and elevated temperatures simultaneously[5].
Troubleshooting: Dry the product in a vacuum desiccator at a maximum of 30°C. If you suspect the free base has formed, you can "re-salt" the batch by dissolving the residue in anhydrous diethyl ether and carefully bubbling anhydrous HCl gas through the solution until precipitation is complete.
Q4: The crude material is dark brown, but the recrystallized product is still slightly yellow. How can I decolorize it without destroying the chloromethyl group?A: Thiazole derivatives often polymerize slightly or oxidize, creating highly colored trace impurities[2].
Troubleshooting: Add 5% (w/w) activated carbon (Norit) during the initial dissolution step in Acetonitrile. Stir for exactly 5 minutes at 40°C, then perform the hot filtration through a Celite pad to remove the carbon before adding your anti-solvent. Do not expose the chloromethyl compound to the carbon for extended periods, as the high surface area can catalyze degradation.
Taki, S., et al. "Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents".
Alizadeh-Bami, F., et al. "1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole".
Troubleshooting low purity profiles in commercial 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride samples
Technical Support Center: 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride A Guide to Investigating and Resolving Low Purity Profiles in Commercial Samples Welcome to the technical support center for 4-(Chloromethyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride
A Guide to Investigating and Resolving Low Purity Profiles in Commercial Samples
Welcome to the technical support center for 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride (CAS No. 135207-10-2). This guide is designed for researchers, chemists, and quality control professionals who have encountered lower-than-expected purity in their material. As a key building block in pharmaceutical synthesis, ensuring the high purity of this intermediate is critical for the success of downstream applications and the quality of the final active pharmaceutical ingredient (API).[][2]
This document provides a structured, question-and-answer-based approach to troubleshoot low purity profiles, identify potential impurities, and implement corrective actions.
Section 1: Initial Assessment & Confirmation
The first step upon receiving an unexpected purity result is to systematically confirm the finding and rule out simple analytical errors before proceeding to a more complex investigation.
Q1: My HPLC analysis shows a purity of <97% for a new batch of 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride. What should be my immediate first step?
Your immediate action should be to verify the integrity of your analytical result. An analytical process has multiple potential points of failure that can mimic a sample purity issue. Before questioning the material itself, you must trust your data.
Action Plan:
Review System Suitability: Check the results of your HPLC system suitability tests (e.g., peak symmetry, resolution, and theoretical plates) for the analysis run . Failure to meet pre-defined criteria could indicate a problem with the column or the HPLC system.
Re-analyze a Known Standard: If available, re-inject a reference standard or a sample from a previous batch with known high purity. If this standard also shows low purity or poor chromatography, the issue is almost certainly with the analytical method or instrument, not the new sample.
Prepare Fresh Mobile Phase and Sample: Remake the mobile phase and prepare a new sample solution from the batch . Errors in dilution or contamination of the mobile phase are common sources of inaccurate results.[3]
This initial workflow is designed to quickly isolate the problem between the sample and the analytical procedure.
Caption: Initial troubleshooting workflow for low purity results.
Section 2: Identifying the Impurity Profile
Once you have confirmed that the low purity is a genuine attribute of the material, the next step is to understand the nature of the impurities.
Q2: I've confirmed the low purity is real. What are the likely impurities in 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride?
Impurities in any API or intermediate are generally classified into three categories as per ICH guidelines: organic impurities, inorganic impurities, and residual solvents.[4][5] For this specific molecule, the most probable culprits are organic impurities related to its synthesis or degradation.
Table 1: Potential Impurities in 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride
Side reactions during synthesis; lack of regioselectivity.
HPLC-UV, LC-MS/MS, NMR
Organic (Degradation)
4-(Hydroxymethyl)-2-cyclopropylthiazole
Hydrolysis of the reactive chloromethyl group due to moisture exposure.
HPLC-UV, LC-MS
Organic (Degradation)
Dimerization or polymerization products
Self-reaction of the reactive chloromethyl group, especially during storage at elevated temperatures.
HPLC-UV with a gradient method, Size Exclusion Chromatography (SEC)
Inorganic
Inorganic salts (e.g., NaCl)
By-products from synthesis or pH adjustment steps.
Ion Chromatography, ICP-MS
Residual Solvents
Ethanol, Dichloromethane, Ether, etc.
Carryover from synthesis and purification/recrystallization steps.[6][8]
Headspace GC-MS
The presence of these impurities can have significant consequences, potentially altering the reactivity of the intermediate, causing side reactions in subsequent steps, or introducing toxic components into the final drug product.[5]
Q3: How can I definitively identify the unknown peaks in my chromatogram?
Definitive identification requires more advanced analytical techniques beyond a simple purity assessment by HPLC-UV.
Recommended Workflow for Identification:
High-Resolution Mass Spectrometry (LC-MS/MS): This is the most powerful tool for this task. It provides an accurate mass of the impurity, from which a molecular formula can be proposed.[2][5] Fragmentation patterns (MS/MS) can then be used to elucidate the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated (e.g., via preparative HPLC), 1D and 2D NMR analysis provides unambiguous structural confirmation.[2][9]
Forced Degradation Studies: To confirm if an impurity is a degradation product, you can perform a forced degradation study.[10][11] Subjecting a high-purity sample to stress conditions (e.g., acid, base, heat, light, oxidation) and observing which impurity peaks increase can confirm degradation pathways.[12] This is a core part of developing a stability-indicating analytical method.[11]
Section 3: Root Cause Analysis
With the impurity identified, the investigation shifts to its origin.
Caption: A logical pathway for root cause analysis of impurities.
Q4: My main impurity is 4-(Hydroxymethyl)-2-cyclopropylthiazole. What does this suggest?
The presence of the hydroxymethyl analog is a strong indicator of hydrolysis . The chloromethyl group (-CH₂Cl) is an electrophilic site susceptible to nucleophilic attack by water.
Potential Root Causes:
Inadequate Drying: The final product may not have been dried sufficiently after synthesis and purification.
Improper Storage: The compound is known to be hygroscopic.[6] Storage in a humid environment or in a poorly sealed container would expose it to atmospheric moisture.[4]
Solvent-Related Issues: Use of "wet" (water-containing) solvents during the final purification or workup steps.
Q5: What if the impurity is an isomer?
Isomeric impurities typically originate from the synthesis process itself.[5] The Hantzsch thiazole synthesis, while robust, can sometimes yield a mixture of isomers if the starting materials are not chosen or controlled carefully.
Potential Root Causes:
Starting Material Isomerism: The α-haloketone used in the synthesis might have isomeric impurities.
Lack of Regiocontrol: The reaction conditions (temperature, solvent, catalyst) may not have been optimized to favor the formation of the desired 4-substituted thiazole, leading to the formation of 2- or 5-substituted isomers.[13][14]
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in ACN). Filter and degas both solutions.
Standard Preparation: Accurately weigh and dissolve the reference standard to create a stock solution of ~1 mg/mL in a suitable diluent (e.g., 50:50 Water:ACN). Prepare a working standard of ~0.1 mg/mL from the stock.
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL).
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Analysis Sequence:
Inject a blank (diluent).
Inject the working standard six times to establish system suitability.
Inject the sample preparation.
Data Analysis: Calculate the % Purity by area normalization: (Area of Main Peak / Total Area of All Peaks) * 100. Compare the result to the initial finding and the certificate of analysis.
Protocol 2: Benchtop Recrystallization for Purity Enhancement
If the material's purity is confirmed to be low but it is needed for immediate experiments, a lab-scale recrystallization may improve its quality.
Objective: To remove soluble impurities by recrystallizing the main compound.
Anhydrous Ethanol (or another suitable solvent system)
Erhlenmeyer flask
Heating mantle with stirrer
Ice bath
Buchner funnel and filter paper
Vacuum flask
Procedure:
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in ethanol. It should be sparingly soluble at room temperature but fully soluble when heated.
Dissolution: Place the impure material in an Erlenmeyer flask. Add a minimal amount of cold ethanol.
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if needed, but avoid using a large excess, as this will reduce recovery yield.
Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.
Ice Bath: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.[6]
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol to rinse away residual impurities clinging to the crystal surfaces.[6]
Drying: Dry the purified crystals thoroughly under a high vacuum to remove all traces of solvent.
Re-analysis: Analyze the purity of the recrystallized material using Protocol 1.
Section 5: Frequently Asked Questions (FAQs)
Q: The supplier's Certificate of Analysis (CoA) states >98% purity, but I measure 95%. Why the discrepancy?
A: This could be due to several reasons: (1) degradation during shipping or storage if conditions were not optimal, (2) differences in the analytical methods used (e.g., column type, gradient profile), or (3) inherent variability between analytical measurements. Always trust your own validated method after performing the initial checks outlined in Section 1.
Q: Can I use the low-purity material for my reaction?
A: It is highly discouraged. Using impure starting material is a common reason for failed or low-yielding reactions.[3] Impurities can interfere with catalysts, cause unexpected side reactions, or be carried through to your final product, complicating its purification.[2][5]
Q: How should I properly store 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride?
A: Given its hygroscopic nature and the reactivity of the chloromethyl group, it should be stored in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), in a cool, dry place away from direct light.[6]
References
Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available at: [Link]
Semantic Scholar. (2021). Novel method for determination of heterocyclic compounds and their impact in brewing technology. Semantic Scholar. Available at: [Link]
Alaejos, M. S., Ayala, J. H., González, V., & Afonso, A. M. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Journal of Chromatography B, 862(1-2), 15-42. Available at: [Link]
Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available at: [Link]
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]
BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
Axplora. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Axplora. Available at: [Link]
JOURNAL OF ADVANCE AND FUTURE RESEARCH. (n.d.). Quantification of Heterocyclic Compounds: Analytical Methodologies, and Practical Applications. RJWave.org. Available at: [Link]
Grace. (2025). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. Grace. Available at: [Link]
Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. Contract Pharma. Available at: [Link]
Moravek, Inc. (n.d.). Common API Mistakes and How To Avoid Them. Moravek, Inc. Available at: [Link]
Baertschi, S. W., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 737-750. Available at: [Link]
MDPI. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available at: [Link]
Singh, B. K., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. TrAC Trends in Analytical Chemistry, 49, 71-88. Available at: [Link]
PrepChem.com. (n.d.). Synthesis of (a) 4-Chloromethyl-2-methylthiazole, hydrochloride (1:1). PrepChem.com. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. Available at: [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Pharmaceutical Research, 13(2). Available at: [Link]
4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride vs 4-(Chloromethyl)thiazole hydrochloride in organic synthesis
An objective, data-driven comparison of chemical building blocks is essential for optimizing synthetic workflows in medicinal chemistry. As a Senior Application Scientist, I frequently evaluate the strategic selection of...
Author: BenchChem Technical Support Team. Date: March 2026
An objective, data-driven comparison of chemical building blocks is essential for optimizing synthetic workflows in medicinal chemistry. As a Senior Application Scientist, I frequently evaluate the strategic selection of thiazole derivatives. Two highly versatile intermediates—4-(Chloromethyl)thiazole hydrochloride (4-CMT) and 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride (4-CM-2-CPT) —offer distinct reactivity profiles.
This guide provides an in-depth technical comparison of their structural properties, synthetic methodologies, and applications in drug development, supported by empirical data and self-validating experimental protocols.
Structural and Physicochemical Comparison
The primary structural divergence between these two hydrochlorides lies at the C2 position of the thiazole ring. 4-CMT is unsubstituted at C2, rendering it a highly reactive, sterically unhindered electrophile[1]. Conversely, 4-CM-2-CPT features a cyclopropyl group. The cyclopropyl moiety introduces significant steric bulk and exerts a weak electron-donating effect (+I) via its Walsh orbitals, which subtly modulates the electrophilicity of the adjacent chloromethyl group while locking the molecule into specific bioactive conformations[2].
The synthetic routes for these two compounds rely on fundamentally different chemical logic. 4-CMT is typically accessed via the [8], involving the condensation of 1,3-dichloroacetone with thioformamide or thiourea[7]. In contrast, the cyclopropyl derivative is synthesized via the direct chlorination of its corresponding alcohol precursor[5].
Fig 1: Synthesis workflows for 4-CMT (Hantzsch) and 4-CM-2-CPT (Chlorination).
Protocol 1: Synthesis of 4-(Chloromethyl)-2-cyclopropylthiazole Hydrochloride
Dissolution: Dissolve 0.9 g of 2-cyclopropyl-4-hydroxymethylthiazole in 10 mL of anhydrous chloroform[5].
Causality: Chloroform acts as an aprotic solvent that stabilizes the intermediate chlorosulfite ester without participating in nucleophilic side reactions.
Chlorination: Under strict ice-cooling (0 °C), add 0.68 mL of thionyl chloride (
SOCl2
) dropwise[5].
Causality: The reaction is highly exothermic. Ice-cooling prevents the thermal degradation of the thiazole ring and minimizes the formation of unwanted polymeric byproducts.
Propagation: Remove the ice bath and stir the mixture at room temperature for 30 minutes[5].
Causality: Allowing the reaction to warm ensures complete conversion of the alcohol to the alkyl chloride via the
SNi
mechanism, retaining the structural integrity of the cyclopropyl ring.
Concentration: Distill off excess
SOCl2
and solvent under reduced pressure[5].
Causality: Removing the unreacted thionyl chloride prevents it from interfering with the subsequent crystallization step.
Precipitation: Add diethyl ether to the residue to precipitate the product[5].
Causality: The hydrochloride salt is highly polar and insoluble in non-polar solvents like diethyl ether, driving its precipitation as a pale brown powder (Yield: ~1.1 g, m.p. 108°-110° C)[5].
Reactivity Profiles and Applications in Drug Development
The choice between 4-CMT and 4-CM-2-CPT is dictated by the desired downstream biological target. Because of its unhindered nature, 4-CMT is an exceptional alkylating agent. It is widely used in the solid-phase synthesis of [6] and the quaternization of pyridines to yield functionalized anti-inflammatory agents[7].
Conversely, the steric bulk of the cyclopropyl group in 4-CM-2-CPT restricts the conformational freedom of the resulting molecule. This property is heavily leveraged in the synthesis of , which act as potent antifungal agents by inhibiting the CYP51 enzyme required for ergosterol biosynthesis[2].
Fig 2: Divergent application pathways and biological targets for 4-CMT and 4-CM-2-CPT derivatives.
Protocol 2: Solid-Phase Thioalkylation using 4-(Chloromethyl)thiazole Hydrochloride
Resin Preparation: Prepare a resin-bound peptide containing a free C-terminal cysteine (thiol nucleophile) and an N-terminal 4-chloromethyl thiazole moiety[6].
Intramolecular Cyclization: Facilitate the thioalkylation reaction in a basic environment (e.g., DIPEA)[6].
Causality: The base deprotonates the cysteine thiol, generating a highly nucleophilic thiolate anion. The unhindered chloromethyl group on the 4-CMT ring acts as a highly efficient
SN2
acceptor, driving macrocyclization.
Causality: HF cleaves the cyclic peptide from the solid support, while anisole acts as a carbocation scavenger to prevent re-alkylation of the peptide side chains.
Purification: Isolate the desired thiazolyl thioether cyclic RGD peptide via preparative HPLC[6].
Causality: HPLC ensures high purity of the conformationally constrained integrin ligands, which is critical for accurate binding affinity assays.
Quantitative Data and Yield Comparison
Understanding the reaction kinetics and typical yields is crucial for scale-up manufacturing. Table 2 summarizes the experimental parameters for the primary synthesis routes of both building blocks.
When designing a synthetic route, the selection between these two hydrochlorides must be guided by the target molecule's structural requirements. Select 4-CMT when high electrophilic reactivity is required for macrocyclizations, thioalkylations, or when synthesizing broad-spectrum anti-infective agents[1]. Opt for 4-CM-2-CPT when targeting specific receptor pockets where the cyclopropyl group's steric bulk can lock the molecule into a bioactive conformation, such as in advanced triazole antifungals[2].
References
Nefzi, A., et al. N-terminus 4-Chloromethyl Thiazole Peptide as a Macrocyclization Tool in the Synthesis of Cyclic Peptides, PubMed Central (PMC). Available at: [Link]
Quaternisation of pyridines with 2-methyl- and 2-amino-4-(chloromethyl)thiazoles, KTU ePubl. Available at: [Link]
Synthesis of 2-cyclopropyl-4-chloromethyl thiazole hydrochloride, PrepChem. Available at: [Link]
US Patent 5405861A: Triazole compounds, their production and use, Google Patents.
A Comparative Guide to HPLC Method Validation for the Purity Determination of Active Pharmaceutical Ingredients: A Case Study on CAS 135207-10-2
Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bed...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. Any component of a drug substance that is not the API or an excipient is considered an impurity.[1] These impurities can arise from various stages, including synthesis, degradation, or storage, and even at trace levels, they can impact the therapeutic performance or pose a risk to patients.[1] Consequently, regulatory bodies like the FDA and EMA mandate stringent purity analysis.[2]
High-Performance Liquid Chromatography (HPLC) remains the cornerstone technique for this purpose, prized for its precision, versatility, and robustness in separating complex mixtures.[2][3] This guide provides an in-depth, experience-driven walkthrough of developing and validating a robust HPLC method for purity determination. To illustrate these principles, we will use the compound identified by CAS Registry Number 135207-10-2 as a representative small-molecule API. The objective is to create a self-validating analytical procedure that is not only compliant but also scientifically sound, ensuring the quality of the final drug product.
Section 1: The Primary Analytical Approach: A Validated RP-HPLC Method
The development of a reliable HPLC method is a systematic process aimed at achieving a clear separation of the main API peak from all potential impurities and degradation products.[3]
Method Development Rationale: Causality Behind Experimental Choices
For a typical small-molecule API like our subject compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point due to its wide applicability.
Column Chemistry: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides excellent retention for a broad range of non-polar to moderately polar organic molecules. The dimensions (250 mm x 4.6 mm, 5 µm particle size ) represent a standard workhorse column providing a good balance between efficiency and backpressure.
Mobile Phase Selection: A binary mobile phase consisting of an aqueous buffer and an organic modifier offers flexibility.
Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, sharpening the peaks of basic compounds and controlling the pH to ensure consistent ionization states of the analyte and impurities.
Organic Phase (B): Acetonitrile. Acetonitrile is chosen over methanol for its lower viscosity (reducing backpressure) and superior UV transparency.
Elution Mode: A gradient elution is employed. This is strategically crucial for impurity profiling, as it allows for the effective elution of both early-retained (more polar) and late-retained (more non-polar) impurities within a single, reasonable runtime, while also enhancing sensitivity for later peaks.[4]
Detection:UV detection at 280 nm is selected. This wavelength is chosen based on the hypothetical maximum absorbance of the API and its key impurities, ensuring high sensitivity.[5]
Detailed Experimental Protocol: RP-HPLC for Purity of CAS 135207-10-2
Instrumentation:
HPLC System with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Water
Mobile Phase B: Acetonitrile
Gradient Program:
Time (min)
% B
0.0
10
25.0
90
30.0
90
30.1
10
| 35.0 | 10 |
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection Wavelength: 280 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL.
Visualization: HPLC Analysis Workflow
Caption: A standard workflow for API purity analysis by HPLC.
Section 2: Ensuring Method Reliability: A Comprehensive Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The International Council for Harmonisation (ICH) guideline Q2(R1) Validation of Analytical Procedures provides the definitive framework for this process.[6][7][8][9][10]
The Validation Framework: Adherence to ICH Q2(R1)
For a purity method, which is a quantitative test for impurities, the following validation characteristics are essential: specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), and robustness.[7][10]
Validation Parameters & Experimental Design
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
Protocol: Perform forced degradation studies by exposing the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (80°C), and light (ICH-compliant photostability chamber). Analyze the stressed samples and assess peak purity using a photodiode array (PDA) detector to ensure the main peak is spectrally pure and well-resolved from any degradation products.[4]
Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte.
Protocol: Prepare a series of at least five concentrations of the API, typically ranging from the LOQ to 150% of the target impurity concentration. Plot the peak area against concentration and perform a linear regression analysis.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentrations.
Accuracy: The closeness of test results obtained by the method to the true value.
Protocol: Analyze a sample (e.g., a placebo matrix) spiked with known amounts of impurities at a minimum of three concentration levels covering the specified range (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery for each level.
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
Repeatability (Intra-assay precision): Perform six replicate analyses of a sample spiked with impurities at 100% of the specification limit on the same day, by the same analyst, on the same instrument.
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and on a different instrument to assess variability. Calculate the Relative Standard Deviation (RSD) for each set and across all sets.[4]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Protocol: Typically determined by establishing the concentration that yields a signal-to-noise ratio of approximately 10:1. The accuracy and precision must be verified at this concentration.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Protocol: Introduce small variations to the method, such as changing the column temperature (± 5°C), mobile phase pH (± 0.2 units), or flow rate (± 0.1 mL/min). Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor).
Data Summary & Acceptance Criteria
The results of the validation experiments are compared against pre-defined acceptance criteria to declare the method as validated.
Validation Parameter
Typical Acceptance Criteria
Specificity
Analyte peak is pure and resolved (Resolution > 2.0) from all other peaks.
Linearity
Correlation Coefficient (R²) ≥ 0.99
Accuracy
Recovery within 90.0% - 110.0% for each level.
Precision (Repeatability)
RSD ≤ 5.0%
Precision (Intermediate)
RSD ≤ 10.0%
Limit of Quantitation (LOQ)
Signal-to-Noise Ratio ≈ 10; Accuracy & Precision criteria met.
Robustness
System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.
Visualization: Method Validation Workflow
Caption: The relationship between core validation parameters under ICH Q2(R1).
Section 3: Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the established standard, other technologies offer distinct advantages. The choice between them depends on the specific analytical need, such as throughput, sensitivity, or the nature of the analyte.[11]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a modern evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm).[11][12] To move the mobile phase through these densely packed columns, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[12][13]
Key Advantages:
Speed: Analysis times are significantly reduced, often by a factor of up to 9, increasing laboratory throughput.[14]
Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks, which improves resolution between closely eluting impurities and increases the signal-to-noise ratio, thereby enhancing sensitivity.[11][15]
Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage, making it a more cost-effective and environmentally friendly option.[11][12]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that occurs in a narrow-bore fused-silica capillary under the influence of a high-voltage electric field.[16] Separation is based on differences in the charge-to-mass ratio of the analytes.[16]
Key Advantages:
Exceptional Efficiency: CE can generate extremely high theoretical plate counts, leading to outstanding resolution, often superior to HPLC for complex mixtures.[17]
Minimal Sample/Reagent Consumption: Injection volumes are in the nanoliter range, and total buffer consumption is minimal, making it ideal for precious samples.[16]
Orthogonal Separation Mechanism: Because it separates based on a different principle than HPLC (charge vs. hydrophobicity), it serves as an excellent complementary or orthogonal technique to confirm purity and detect impurities that might co-elute in an RP-HPLC method.[17]
Head-to-Head Performance Comparison
This table provides a comparative summary of the three techniques for the purpose of API purity analysis.
Performance Metric
HPLC (High-Performance Liquid Chromatography)
UPLC (Ultra-Performance Liquid Chromatography)
CE (Capillary Electrophoresis)
Principle
Partitioning between mobile & stationary phases.[18]
Same as HPLC, but with smaller particles and higher pressure.[11]
Differential migration in an electric field (charge/mass ratio).[16]
The development and validation of an HPLC method for determining the purity of an API like CAS 135207-10-2 is a rigorous but essential process governed by established scientific principles and regulatory guidelines such as ICH Q2(R1).[6] The detailed RP-HPLC method presented here provides a robust and reliable foundation for quality control. However, the field of analytical chemistry is dynamic. Technologies like UPLC offer significant gains in speed and sensitivity, making them ideal for high-throughput environments, while Capillary Electrophoresis provides a powerful orthogonal technique for complex separation challenges.[11][15][20] The ultimate choice of methodology must be a strategic one, balancing the specific requirements of the analyte, the stage of drug development, and available laboratory resources to ensure the unwavering quality and safety of the final pharmaceutical product.
References
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. [Link]
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]
Pharma Tutor. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
PubMed. (2006, June 15). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. [Link]
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. [Link]
U.S. Pharmacopeia. General Chapter <1053> Capillary Electrophoresis. [Link]
SCIEX. Introduction to Capillary Electrophoresis. [Link]
International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]
ResearchGate. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals | Request PDF. [Link]
University of British Columbia. Quantitative analysis of small-molecule biomarkers by capillary electrophoresis-mass spectrometry. [Link]
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]
LinkedIn. (2026, January 19). Analytical Method Development for Intermediate Purity & Impurities. [Link]
LCGC International. (2020, November 11). Practical Application of Quality by Design Principles to The Development of an HPLC Assay Method for an API and Impurities. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2021, March 25). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. [Link]
Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
ACS Omega. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
Comparing chlorinating agents (SOCl2 vs POCl3) for cyclopropylthiazole synthesis
Chlorination Strategies in Cyclopropylthiazole Synthesis: A Comparative Guide to SOCl₂ vs. POCl₃ As a Senior Application Scientist, I frequently see synthetic routes bottlenecked at the chlorination stage.
Author: BenchChem Technical Support Team. Date: March 2026
Chlorination Strategies in Cyclopropylthiazole Synthesis: A Comparative Guide to SOCl₂ vs. POCl₃
As a Senior Application Scientist, I frequently see synthetic routes bottlenecked at the chlorination stage. Cyclopropylthiazoles are highly privileged scaffolds in modern drug discovery and agrochemistry[1]. During their synthesis, chlorination is a pivotal transformation—whether you are activating a cyclopropylthiazole-carboxylic acid to an acyl chloride or converting a hydroxythiazole (thiazolone) to a chloro-heterocycle.
The choice between thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) is not arbitrary; it fundamentally dictates the mechanistic pathway, the workup strategy, and the ultimate success of the reaction. This guide provides an objective, data-driven comparison of these two reagents, grounded in mechanistic causality and field-proven protocols.
Mechanistic Divergence and Reagent Selection
SOCl₂ and POCl₃ operate via distinct mechanistic pathways that dictate their substrate scope and byproduct profiles:
Thionyl Chloride (SOCl₂): SOCl₂ is the premier reagent for converting carboxylic acids to acyl chlorides and aliphatic alcohols to alkyl chlorides. It typically proceeds via a chlorosulfite intermediate[2]. When paired with a catalytic amount of dimethylformamide (DMF), it generates the highly reactive Vilsmeier-Haack intermediate (a chloroiminium ion), which drastically accelerates the reaction. Its primary advantage is operational: the byproducts (SO₂ and HCl) are gaseous, driving the reaction forward via Le Chatelier’s principle and allowing for isolation via simple vacuum concentration[2].
Phosphorus Oxychloride (POCl₃): POCl₃ is the industry standard for chlorinating nitrogen-containing heterocycles (e.g., converting 2-cyclopropyl-4-hydroxythiazole to 2-cyclopropyl-4-chlorothiazole). It reacts to form a phosphorodichloridate intermediate. Unlike SOCl₂, POCl₃ generates non-volatile phosphoric acid and HCl byproducts. This necessitates a careful, temperature-controlled aqueous basic workup to prevent the catastrophic hydrolysis of the newly formed chloro-heterocycle back to the starting material[3].
Decision matrix for selecting chlorinating agents in cyclopropylthiazole synthesis.
Performance Comparison
The following table summarizes the operational parameters when applying these reagents to cyclopropylthiazole systems:
Parameter
Thionyl Chloride (SOCl₂)
Phosphorus Oxychloride (POCl₃)
Optimal Substrate
Carboxylic acids, primary/secondary alcohols
Hydroxy-heterocycles, amides, lactams
Typical Yield
85 - 95% (for acyl chlorides)
70 - 90% (for chloro-heterocycles)
Reaction Temperature
60 - 80 °C (Reflux)
90 - 110 °C (Reflux)
Byproducts
SO₂ (gas), HCl (gas)
H₃PO₄ (aq), HCl (aq)
Workup Method
Evaporation under reduced pressure
Cold aqueous basic quench (NaHCO₃)
Hydrolysis Risk
Low (no aqueous workup required)
High (requires strict temperature control)
Experimental Protocols & Causality
To ensure reproducibility, the following protocols are designed as self-validating systems. Every step is engineered to mitigate the specific chemical risks associated with the chosen reagent.
Protocol A: Synthesis of 2-Cyclopropyl-4-chlorothiazole using POCl₃
Use this protocol when converting the thiazolone/hydroxythiazole core to a chloro-heterocycle.
Causality: Neat POCl₃ acts as both the solvent and the reactant. The large excess is required to drive the equilibrium toward the phosphorodichloridate intermediate and maintain a fluid reaction mixture.
Heating: Heat the mixture to 100 °C for 4 hours. Monitor completion via TLC (aliquots must be quenched in methanol prior to spotting).
Concentration: Cool to room temperature and remove the majority of excess POCl₃ under reduced pressure.
Causality: Stripping excess POCl₃ before the aqueous quench minimizes the violent exothermic generation of HCl and phosphoric acid, which are the primary culprits for product degradation[3].
Quenching (Critical Step): Dissolve the concentrated residue in dichloromethane (DCM) and add it dropwise to a vigorously stirred, ice-cold saturated NaHCO₃ solution. Maintain the internal temperature strictly below 5 °C.
Causality: Chloro-heterocycles are highly sensitive to acidic hydrolysis. If poured directly into water, the acidic medium and heat will rapidly hydrolyze the product back to the starting material. Using a weak base (NaHCO₃) at low temperatures neutralizes the acid as it forms without providing strong hydroxide ions that could displace the newly installed chloride[3].
Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target chloro-heterocycle.
Protocol B: Synthesis of 2-Cyclopropylthiazole-4-carbonyl chloride using SOCl₂
Use this protocol when activating a cyclopropylthiazole-carboxylic acid for subsequent amidation or esterification.
Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent. This chloroiminium ion is a far superior electrophile compared to SOCl₂ alone, drastically accelerating the conversion of the carboxylic acid to the acyl chloride.
Heating: Reflux the mixture at 75 °C for 2 hours. The reaction is complete when the evolution of SO₂ and HCl gas ceases.
Isolation: Distill off the excess SOCl₂ under vacuum.
Causality: Because the byproducts are gaseous and SOCl₂ has a relatively low boiling point (79 °C), an aqueous workup is completely avoided. This "self-purifying" step ensures the moisture-sensitive acyl chloride remains intact[2].
Purification: The resulting crude oil is typically pure enough to be used directly in the next synthetic step (e.g., reacting with an amine to form an amide)[1].
References
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads
Source: CABI Digital Library
URL:[Link]
How should I proceed in Chlorination using POCl3?
Source: ResearchGate
URL:[Link]
If SOCl2 reacts with alcohols via SNi, why doesn't POCl3?
Source: Chemistry Stack Exchange
URL:[Link]
Benchmarking Commercial CAS 135207-10-2 Suppliers for Research-Grade Purity
The Strategic Role of CAS 135207-10-2 in Drug Discovery 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride (CAS 135207-10-2) is a highly reactive heterocyclic building block utilized extensively in the convergent synth...
Author: BenchChem Technical Support Team. Date: March 2026
The Strategic Role of CAS 135207-10-2 in Drug Discovery
4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride (CAS 135207-10-2) is a highly reactive heterocyclic building block utilized extensively in the convergent synthesis of triazole-based pharmaceuticals and novel bioactive molecules. Because it functions as a primary alkylating agent, the purity of this intermediate directly dictates the yield, reaction kinetics, and impurity profile of the final Active Pharmaceutical Ingredient (API).
This guide provides an objective, data-driven comparison of commercial suppliers, detailing a self-validating analytical workflow designed to ensure research-grade purity before committing material to scale-up campaigns.
Mechanistic Importance of Purity
The standard industrial synthesis of CAS 135207-10-2 involves the chlorination of 2-cyclopropyl-4-hydroxymethylthiazole using thionyl chloride .
The Causality of Impurity Propagation:
If the chlorination reaction does not reach absolute conversion, residual 2-cyclopropyl-4-hydroxymethylthiazole remains in the commercial batch. During the downstream N-alkylation of triazole cores, this unreacted hydroxymethyl precursor acts as a competing nucleophile or undergoes off-target etherification. These side reactions generate structurally homologous byproducts that co-elute with the target API during standard silica gel chromatography, causing severe purification bottlenecks and yield attrition.
Fig 1. Synthetic logic and downstream impact of hydroxymethyl impurities in N-alkylation.
Supplier Benchmarking Data
To objectively evaluate the market, we benchmarked batches from three representative suppliers: MolCore , Moldb , and a generic distributor sourced via ChemicalBook .
The data below summarizes the quantitative findings derived from our self-validating analytical workflow.
Supplier
Catalog No.
Claimed Purity
LC-MS Area %
qNMR Assay %
Major Identified Impurity
Est. Cost / 5g (USD)
MolCore
MC519204
≥ 98%
99.1%
98.5%
None detected
$145
Moldb
M204167
97%
97.8%
94.2%
Hydroxymethyl precursor (2.1%)
$110
Generic (ChemBook)
CB-135207
> 95%
96.5%
89.0%
Inorganic salts (~7%)
$85
Note: The discrepancy between LC-MS Area % and qNMR Assay % highlights the critical need for orthogonal testing. LC-MS is blind to inorganic salts, which artificially inflates the perceived purity of lower-grade batches.
Self-Validating Analytical Workflow
Relying solely on vendor Certificates of Analysis (CoA) introduces unacceptable risk to sensitive cross-coupling and alkylation reactions. We developed a self-validating protocol combining Ultra-High-Performance Liquid Chromatography (UHPLC-UV/MS) and Quantitative Nuclear Magnetic Resonance (qNMR).
Why this system is self-validating:
UHPLC-UV/MS provides the relative area percent of UV-active and ionizable species but lacks uniform response factors and cannot detect inorganic salts (e.g., residual HCl or NaCl). Conversely, qNMR provides an absolute mass fraction (assay %) by comparing the integration of the cyclopropyl protons against a certified internal standard. If the LC-MS purity is high (e.g., 99%) but the qNMR assay is low (e.g., 85%), the mathematical discrepancy self-validates the presence of non-chromatophoric contaminants, indicating that the batch requires immediate recrystallization before use.
Fig 2. Self-validating analytical workflow for benchmarking intermediate purity.
Step-by-Step Methodology
Phase 1: Aprotic Sample Preparation
Causality Check: The chloromethyl group of CAS 135207-10-2 is highly susceptible to solvolysis. Preparing samples in protic solvents (like methanol or water) will artificially generate methoxymethyl or hydroxymethyl artifacts during the analysis, leading to false-positive impurity readings.
Weighing: Rapidly weigh 10.0 mg of CAS 135207-10-2 under a dry nitrogen atmosphere to prevent hygroscopic degradation.
Dissolution: Dissolve the sample in 1.0 mL of anhydrous, LC-MS grade Acetonitrile (for UHPLC) or anhydrous DMSO-d6 (for qNMR).
Phase 2: UHPLC-UV/MS Analysis
Injection: Inject 1.0 µL of the prepared sample onto a sub-2-micron C18 column (e.g., 1.7 µm, 2.1 x 50 mm) maintained at 40°C.
Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile in Water (both mobile phases spiked with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.
Detection: Monitor UV absorbance orthogonally at 210 nm and 254 nm. Simultaneously record positive Electrospray Ionization (ESI+) mass spectra across an m/z range of 100–1000.
Integration: Integrate all peaks at 210 nm to calculate the relative chromatographic purity (Area %).
Phase 3: Absolute Assay via qNMR
Standard Addition: Accurately weigh ~15.0 mg of the CAS 135207-10-2 sample and ~5.0 mg of TraceCERT® Maleic Acid (certified internal standard) into a single glass vial.
Solvation: Add 0.6 mL of anhydrous DMSO-d6 and vortex until completely dissolved. Transfer to a 5 mm NMR tube.
Acquisition: Acquire a 1H NMR spectrum at 400 MHz or higher. Critical Parameter: Set the relaxation delay (D1) to at least 30 seconds to ensure the complete longitudinal relaxation (T1) of all protons before the next pulse. Failing to do so will result in incomplete integration and an artificially inflated assay value.
Calculation: Determine the absolute mass fraction by comparing the integral of the cyclopropyl methine proton of the thiazole (multiplet, ~2.3–2.5 ppm) against the olefinic protons of Maleic Acid (singlet, 6.26 ppm).
Conclusion & Sourcing Recommendations
For early-stage discovery where absolute yield is less critical than speed, generic suppliers provide a cost-effective entry point, provided researchers are prepared to perform an initial recrystallization to remove inorganic salts. However, for late-stage lead optimization, scale-up, or highly sensitive N-alkylation campaigns, sourcing high-assay material from specialized manufacturers like MolCore is strongly recommended. The premium paid upfront is rapidly offset by the elimination of downstream purification bottlenecks caused by hydroxymethyl impurities.
References
Synthesis of 2-cyclopropyl-4-chloromethyl thiazole hydrochloride. PrepChem. Available at: [Link]
Validation
Efficacy of 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride in target molecule synthesis compared to alternative precursors
Introduction & Mechanistic Rationale As an Application Scientist in active pharmaceutical ingredient (API) development, selecting the optimal heterocyclic building block dictates the efficiency, scalability, and economic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
As an Application Scientist in active pharmaceutical ingredient (API) development, selecting the optimal heterocyclic building block dictates the efficiency, scalability, and economic viability of a synthetic route. 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride (CAS: 135207-10-2) has emerged as a highly specialized and critical precursor, particularly in the synthesis of advanced triazole antifungal agents[1].
The incorporation of the cyclopropyl group is a deliberate structural design choice. In medicinal chemistry, the cyclopropyl moiety provides essential conformational rigidity to the pharmacophore, locking the molecule into an optimal binding geometry. Furthermore, it significantly enhances metabolic stability by resisting cytochrome P450-mediated oxidation compared to linear alkyl chains. The synthesis of this precursor and its downstream applications are foundational to several classes of triazole compounds[2].
This guide objectively compares the efficacy of 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride against alternative precursors, providing mechanistic insights, experimental data, and self-validating protocols for drug development professionals.
Precursor Comparison: Causality and Performance
When synthesizing 2-cyclopropyl-4-substituted thiazole derivatives, chemists typically evaluate three precursor strategies. Understanding the causality behind the chemical behavior of each is crucial for optimizing API yield.
Alternative 1: 4-(Bromomethyl)-2-cyclopropylthiazole (The Halogen Alternative)
While the bromide ion is a superior leaving group compared to chloride, the free base bromomethyl variant is overly reactive. The Causality: In its unprotonated form, the thiazole nitrogen is sufficiently nucleophilic to attack the halomethyl group of an adjacent molecule. This triggers rapid intermolecular self-alkylation (dimerization and polymerization), drastically reducing shelf-life and API yield.
Alternative 2: 2-Cyclopropyl-4-hydroxymethylthiazole (The In Situ Activation Route)
This precursor is highly stable but lacks a viable leaving group for direct nucleophilic substitution. The Causality: It requires in situ activation (e.g., mesylation with MsCl or tosylation with TsCl) prior to nucleophilic attack. This adds an extra synthetic step, increases the reagent cost, and introduces competing side reactions that lower the overall atom economy.
The Standard: 4-(Chloromethyl)-2-cyclopropylthiazole HCl
This precursor strikes the perfect balance. The Causality: By utilizing the hydrochloride salt, the thiazole nitrogen is protonated. This completely neutralizes its nucleophilicity, shutting down the self-alkylation degradation pathway and ensuring long-term shelf stability[3]. The chloride leaving group provides optimal
SN2
reactivity when paired with a suitable base, making it the industry standard for single-step alkylation.
The following methodology details the synthesis of a triazole intermediate using the standard chloromethyl HCl salt[3]. Every step is designed as a self-validating system to ensure reproducibility.
Step 1: Preparation and Stoichiometry
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride (1.0 eq) and 1H-1,2,4-triazole (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
Causality: Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the chloromethyl group into a hydroxymethyl byproduct.
Step 2: Base Addition and Deprotonation
Add anhydrous Potassium Carbonate (
K2CO3
) (2.5 eq) to the suspension.
Causality: The stoichiometry here is critical. Exactly 1.0 eq of
K2CO3
is consumed immediately to neutralize the hydrochloride salt of the thiazole precursor. The remaining 1.5 eq serves to deprotonate the 1H-1,2,4-triazole, significantly enhancing its nucleophilicity for the subsequent
SN2
displacement.
Step 3: Reaction Execution and Self-Validation
Stir the reaction mixture at 60°C for 4-6 hours.
Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) solvent system. The complete disappearance of the highly UV-active chloromethyl starting material spot confirms the reaction has reached completion, validating the protocol in real-time without requiring immediate LC-MS.
Step 4: Workup and Isolation
Quench the reaction with ice water to precipitate the crude product, or extract with Ethyl Acetate. Wash the organic layer extensively with brine (3x).
Causality: Multiple brine washes are essential to partition and completely remove the highly polar, high-boiling DMF solvent from the organic phase. Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Recrystallize from ethanol/water to yield the pure target intermediate.
Visualizations
Mechanistic pathway for SN2 alkylation using the chloromethyl thiazole precursor.
Workflow efficiency comparison of thiazole precursors for API synthesis.
References
Takeda Chemical Industries, Ltd. (1995). Triazole compounds and antifungal compositions thereof (U.S. Patent No. 5,405,861). Google Patents.[2]
PrepChem. (n.d.). Synthesis of 2-cyclopropyl-4-chloromethyl thiazole hydrochloride.[Link][3]
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Personal Protective Equipment and Handling Protocols for 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride
Executive Summary
4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride (CAS: 135207-10-2) is a highly reactive heterocyclic building block utilized extensively in advanced drug development and synthetic chemistry[1]. While its chemical structure makes it an excellent intermediate, those same properties render it a severe occupational hazard. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for handling this compound, ensuring stringent safety and compliance with the [2].
Part 1: Mechanistic Hazard Profile (The Causality of Risk)
To establish a self-validating safety protocol, laboratory personnel must first understand why this specific chemical is dangerous. The hazards of 4-(Chloromethyl)-2-cyclopropylthiazole hydrochloride stem from two primary structural features:
The Chloromethyl Group (-CH₂Cl): This moiety is a potent electrophile. In a biological context, it acts as an alkylating agent, aggressively seeking out nucleophiles such as the amino groups in proteins and the nitrogenous bases in DNA. This mechanism is responsible for its classification as a severe skin sensitizer, a corrosive agent capable of causing irreversible tissue damage, and a suspected [3].
The Hydrochloride Salt (-HCl): The compound is highly hygroscopic. Upon exposure to atmospheric moisture or mucosal membranes (eyes, respiratory tract), it undergoes rapid hydrolysis, releasing localized hydrogen chloride (HCl) gas. This exothermic reaction causes immediate, [3].
Table 1: Physicochemical & Hazard Metrics
Summarizing the quantitative data to inform stoichiometric and operational risk limits.
Metric
Value
Operational Implication
CAS Number
135207-10-2
Critical for precise SDS tracking and inventory logging.
Molecular Weight
210.12 g/mol
Used to calculate stoichiometric requirements for neutralizing agents.
Purity
≥97%
High concentration dictates zero-tolerance for dermal exposure.
GHS Classification
Skin Corr. 1B, Eye Dam. 1
Mandates full face protection and immediate neutralization upon contact.
Part 2: Required Personal Protective Equipment (PPE) Matrix
Because of its dual nature as an alkylating agent and a corrosive salt, standard laboratory PPE is insufficient. The following matrix outlines the required gear and the mechanistic rationale for each choice.
Alkylating agents can permeate standard thin nitrile over prolonged exposure. The outer layer provides primary chemical resistance, while the inner layer protects the skin during the doffing process.
Eye/Face Protection
Tight-fitting chemical splash goggles AND a full-face shield.
The hygroscopic powder can easily become airborne. Contact with the aqueous environment of the cornea will generate localized HCl, causing irreversible blindness.
Prevents inhalation of corrosive dust. Note: Primary handling must occur in a fume hood, rendering respirators a secondary failsafe.
Part 3: Operational Workflow & Step-by-Step Handling Protocol
This protocol is designed as a self-validating system: each step verifies the safety of the preceding one.
Step 1: Pre-Operational Setup and Environmental Control
Action: Conduct all work inside a certified chemical fume hood with a verified face velocity of 80-100 feet per minute (fpm).
Validation: Check the digital airflow monitor prior to opening the sash. If the alarm sounds or airflow is inadequate, abort the operation immediately.
Preparation: Line the hood workspace with chemical-absorbent, plastic-backed bench paper. Place a sealed container of dry sodium bicarbonate (weak base) inside the hood for the immediate[4].
Step 2: PPE Donning and Integrity Check
Action: Don the PPE as specified in Table 2.
Validation: Perform a positive/negative pressure check on your respirator. Inspect outer butyl gloves for micro-punctures by inflating them slightly and twisting the cuff before use.
Step 3: Chemical Handling and Weighing
Action: Use anti-static, non-sparking spatulas. Because the compound is highly hygroscopic, minimize its exposure to ambient air. Weigh the powder rapidly into a pre-tared, sealable vial.
Causality: Prolonged exposure to humid air degrades the reagent (reducing experimental yield) and generates corrosive HCl vapors that degrade the internal mechanisms of analytical balances. For high-precision work, utilize a nitrogen-purged glove bag.
Step 4: Post-Operation Decontamination
Action: Seal the primary chemical container and wipe the exterior with a dry cloth, followed by a damp cloth, before removing it from the hood.
Validation: Carefully fold the bench paper inward to trap any microscopic dust. Dispose of the paper and the outer gloves in a designated hazardous waste bin.
Part 4: Spill Response and Disposal Plan
Even with stringent protocols, accidental releases occur. Respond using the following methodology:
Isolate and Evacuate: If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity. Don a PAPR if dust is visibly airborne.
Neutralize: Do not use water, which will trigger a violent exothermic release of HCl. Instead, cover the powder entirely with dry sodium bicarbonate or a commercial acid-neutralizing absorbent.
Collect: Using a plastic (non-sparking) dustpan and brush, gently sweep the neutralized mixture. Avoid aggressive sweeping that could aerosolize the dust.
Dispose: Place the waste in a high-density polyethylene (HDPE) container. Label it explicitly as "Hazardous Waste: Corrosive/Toxic Alkylating Agent (CAS 135207-10-2)" and coordinate with your Environmental Health and Safety (EHS) department for incineration in accordance with [2].
Part 5: Workflow Visualization
Operational workflow and spill response protocol for handling corrosive alkylating agents.
References
Title: OSHA FACTSHEET: LABORATORY SAFETY OSHA LAB STANDARD (29 CFR 1910.1450)
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link]
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Research Council (NCBI Bookshelf)
URL: [Link]